molecular formula C7H7ClN2O B1272028 1-(3-Amino-2-chloropyridin-4-yl)ethanone CAS No. 342899-35-8

1-(3-Amino-2-chloropyridin-4-yl)ethanone

Cat. No.: B1272028
CAS No.: 342899-35-8
M. Wt: 170.59 g/mol
InChI Key: ILNWFHDCOPCVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-amino-2-chloropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNWFHDCOPCVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376238
Record name 1-(3-amino-2-chloropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342899-35-8
Record name 1-(3-Amino-2-chloro-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342899-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-amino-2-chloropyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Amino-2-chloropyridin-4-yl)ethanone (CAS 342899-35-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, provides an experimental protocol for its application in the synthesis of pyrazolo[3,4-b]pyridine derivatives, and discusses its broader utility in the development of bioactive compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative that has emerged as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an acetyl moiety on a pyridine ring—makes it a reactive and valuable precursor for constructing more complex molecular architectures. Notably, it serves as a crucial starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are recognized as privileged scaffolds in the development of kinase inhibitors and other therapeutic agents. This guide will delve into the technical details of this compound, providing essential data and methodologies for its effective use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 342899-35-8[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
IUPAC Name This compound
Synonyms 1-(3-Amino-2-chloro-4-pyridinyl)ethanone[1]
Appearance Yellow crystalline powder[1]
Melting Point 158-162 °C[1]
Purity ≥97% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Spectroscopic Data

While this compound is commercially available from various suppliers, detailed protocols for its synthesis are not readily found in publicly available literature, suggesting proprietary manufacturing processes.

Spectroscopic data, while often cited as available from commercial vendors, is not consistently published in detail. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with detailed spectroscopic information.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly fused ring systems. Its utility is highlighted by its application as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The compound is a critical starting material for the synthesis of 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine, a key intermediate in the preparation of a series of pyrazolo[3,4-b]pyridine-based Janus kinase (JAK) inhibitors. The experimental protocol for this transformation is detailed below.

This protocol is adapted from the synthesis described in patent US 2010/0286131 A1.

Reaction Scheme:

G start This compound reagent N,N-dimethylformamide dimethyl acetal (DMF-DMA) intermediate 3-(Dimethylamino)-1-(3-amino-2-chloro-4-pyridinyl)-2-propen-1-one reagent->intermediate Heat reagent2 Hydrazine hydrate Ethanol product 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine reagent2->product Reflux

Caption: Synthetic pathway from this compound.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-amino-2-chloro-4-pyridinyl)-2-propen-1-one

  • A mixture of this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq) is heated to 100°C.

  • The reaction mixture is stirred at this temperature for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude intermediate, 3-(dimethylamino)-1-(3-amino-2-chloro-4-pyridinyl)-2-propen-1-one, which is used in the next step without further purification.

Step 2: Synthesis of 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine

  • The crude intermediate from Step 1 is dissolved in ethanol.

  • Hydrazine hydrate (1.5 eq) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford 2-chloro-4-(1H-pyrazol-4-yl)-3-pyridinamine.

This intermediate serves as a versatile scaffold for the further elaboration into a diverse range of substituted pyrazolo[3,4-b]pyridines with potential therapeutic applications.

Broader Applications and Research Interest

The utility of this compound extends beyond the synthesis of kinase inhibitors. Its chemical structure makes it a suitable precursor for a variety of other important molecular frameworks.

  • Pharmaceutical Development : It is a key intermediate in the synthesis of various pharmaceuticals, including agents targeting neurological disorders, as well as anti-cancer and anti-inflammatory compounds.[1]

  • Agrochemicals : This compound serves as a building block for the development of novel herbicides and pesticides.[1]

  • Biochemical Research : It is utilized in studies related to enzyme inhibition, offering insights into metabolic pathways and potential therapeutic targets.[1]

The logical workflow for the utilization of this compound in research and development can be visualized as follows:

G cluster_synthesis Synthetic Transformations cluster_products Intermediate & Final Products cluster_applications Applications start This compound cyclization Cyclization Reactions start->cyclization substitution Substitution Reactions start->substitution condensation Condensation Reactions start->condensation pyrazolo Pyrazolo[3,4-b]pyridines cyclization->pyrazolo pyrrolo Pyrrolo[2,3-b]pyridines cyclization->pyrrolo other_het Other Heterocycles substitution->other_het condensation->other_het pharma Pharmaceuticals (e.g., Kinase Inhibitors) pyrazolo->pharma pyrrolo->pharma other_het->pharma agro Agrochemicals other_het->agro biochem Biochemical Probes other_het->biochem

Caption: Research and development workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules. Its utility as a precursor for pyrazolo[3,4-b]pyridine-based kinase inhibitors highlights its importance in modern drug discovery. This technical guide provides key data and a detailed experimental protocol to facilitate its use in research and development. As the demand for novel therapeutic and agrochemical agents continues to grow, the role of such well-functionalized building blocks will undoubtedly expand.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a pivotal chemical intermediate, recognized for its versatile role as a building block in the synthesis of a wide array of bioactive molecules. Its unique structural features make it a valuable scaffold in the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its significance in contemporary drug discovery, with a focus on its application in the synthesis of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in derivative compounds.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below. The presence of an amino group, a chloro substituent, and an acetyl group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile synthon.

PropertyValue
IUPAC Name This compound
Synonyms 1-(3-Amino-2-chloro-4-pyridinyl)ethanone
CAS Number 342899-35-8[1]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.60 g/mol [1][2]
Appearance Yellow crystalline powder or white powders[1][3]
Purity ≥95% to ≥97% (HPLC)[1][2]
Tabulated Physicochemical Data

Quantitative physicochemical data are crucial for predicting the behavior of a compound in various experimental and biological systems. The following table summarizes the available and predicted data for this compound.

ParameterValueSource/Method
Melting Point 158-162 °CExperimental[1]
Boiling Point Not experimentally determinedPredicted data needed
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetoneGeneral observation for similar compounds[4]
pKa Not experimentally determinedPredicted data needed
LogP (Octanol/Water) Not experimentally determinedPredicted data needed

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable method for the synthesis of this compound involves the Friedel-Crafts acylation of 3-amino-2-chloropyridine. The acetyl group is introduced at the 4-position due to the directing effects of the amino and chloro substituents on the pyridine ring.

Reaction Scheme:

General Experimental Protocol for Friedel-Crafts Acylation

The following is a generalized protocol that can be adapted for the synthesis of this compound. Researchers should optimize the reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time.

Materials:

  • 3-Amino-2-chloropyridine

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride or acetic anhydride dropwise to the stirred suspension.

  • Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-amino-2-chloropyridine in anhydrous DCM dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Workflow for Proposed Synthesis

G reagents 3-Amino-2-chloropyridine Acetylating Agent (e.g., Acetyl Chloride) Lewis Acid (e.g., AlCl₃) Inert Solvent (e.g., DCM) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) reagents->reaction_setup acylation Friedel-Crafts Acylation reaction_setup->acylation workup Aqueous Workup (HCl, NaHCO₃) acylation->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Proposed workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility is particularly prominent in the development of kinase inhibitors.

Application as a Scaffold for Kinase Inhibitors

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in many kinase inhibitor binding modes. The 2-chloro and 4-acetyl substituents provide handles for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Potential Kinase Targets and Signaling Pathways

Compounds derived from the 3-amino-2-chloropyridine scaffold have been investigated as inhibitors of several kinases implicated in cancer and inflammatory diseases. Two notable examples are Receptor-Interacting Protein Kinase 2 (RIPK2) and Aurora Kinases.

3.2.1. RIPK2 Signaling Pathway

RIPK2 is a key mediator of inflammatory signaling downstream of the pattern recognition receptors NOD1 and NOD2. Dysregulation of this pathway is associated with various inflammatory conditions. Inhibition of RIPK2 is a promising therapeutic strategy for these diseases.

G cluster_cell Cell cluster_nucleus Nucleus NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Activation IKK IKK Complex TAK1->IKK Activation MAPK MAPKs TAK1->MAPK Activation NF_kB NF-κB IKK->NF_kB Activation NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription MAPK->Inflammatory_Genes NF_kB_nucleus->Inflammatory_Genes Inhibitor Derivative of 1-(3-Amino-2-chloropyridin- 4-yl)ethanone Inhibitor->RIPK2 Inhibition

Simplified RIPK2 signaling pathway and the point of inhibition.

3.2.2. Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that play critical roles in the regulation of cell division. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.

G cluster_cell_cycle Cell Cycle Progression Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Prophase Centrosome Maturation Spindle Assembly Aurora_B Aurora B Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Spindle Assembly Checkpoint Aurora_B->Cytokinesis Abscission Inhibitor Derivative of 1-(3-Amino-2-chloropyridin- 4-yl)ethanone Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Role of Aurora kinases in the cell cycle and points of inhibition.

Conclusion

This compound is a chemical intermediate of significant value to the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of complex heterocyclic molecules. The demonstrated utility of its derivatives as potent kinase inhibitors underscores its importance in the development of targeted therapies for cancer and inflammatory disorders. Further exploration of the synthetic routes to this compound and the biological activities of its derivatives will undoubtedly continue to fuel innovation in pharmaceutical research.

References

1-(3-Amino-2-chloropyridin-4-yl)ethanone molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 1-(3-Amino-2-chloropyridin-4-yl)ethanone. It also details an experimental protocol for its application as a key intermediate in the synthesis of heterocyclic compounds, a critical process in drug discovery and development.

Molecular Structure and Properties

This compound is a substituted pyridine derivative. The molecular structure consists of a pyridine ring substituted with an amino group at the 3-position, a chlorine atom at the 2-position, and an acetyl group at the 4-position. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Molecular Structure:

Chemical structure of this compound

Image Credit: PubChem. The 2D chemical structure of this compound.

The presence of the amino and acetyl groups on the pyridine ring allows for a variety of chemical transformations, particularly cyclization reactions to form fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₇ClN₂O[1][2][3]
Molecular Weight 170.60 g/mol [1][2][4]
CAS Number 342899-35-8[1][2][3][5]
Appearance Yellow crystalline powder[1]
Melting Point 158-162 °C[1]
Purity ≥95%[1][2]
InChI Key ILNWFHDCOPCVDZ-UHFFFAOYSA-N[6]

Application in Heterocyclic Synthesis: An Experimental Protocol

This compound serves as a crucial precursor for the synthesis of various fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines. These structures are scaffolds for developing novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1]

The following protocol details the synthesis of a pyrido[3,2-e]pyrimidin-4-one derivative, illustrating the utility of this compound as a starting material.

Reaction Scheme:

This compound reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with ammonium acetate to yield the final pyrido[3,2-e]pyrimidin-4-one product.

Experimental Protocol:

Step 1: Synthesis of the Enaminone Intermediate

  • A mixture of this compound (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) in a suitable solvent (e.g., anhydrous toluene) is heated under reflux for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to form 7-chloro-5-methyl-3H-pyrido[3,2-e]pyrimidin-4-one

  • The crude enaminone intermediate from Step 1 is dissolved in glacial acetic acid.

  • Ammonium acetate (3.0 eq.) is added to the solution.

  • The reaction mixture is heated to reflux for 8-12 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-chloro-5-methyl-3H-pyrido[3,2-e]pyrimidin-4-one.

Visualization of the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the synthesis protocol described above.

Synthesis_Workflow reactant1 This compound step1 Step 1: Enaminone Formation (Reflux in Toluene) reactant1->step1 reactant2 DMF-DMA reactant2->step1 reactant3 Ammonium Acetate step2 Step 2: Cyclization (Reflux in Acetic Acid) reactant3->step2 intermediate Enaminone Intermediate step1->intermediate purification Purification (Recrystallization) step2->purification final_product Pyrido[3,2-e]pyrimidin-4-one Product purification->final_product intermediate->step2

Caption: Synthetic workflow for a pyrido[3,2-e]pyrimidin-4-one derivative.

References

Technical Guide: Solubility Profile of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and for its formulation into drug products.

This technical guide addresses the solubility of this compound in organic solvents. As of the date of this document, a comprehensive search of scientific literature and chemical databases has revealed a notable absence of publicly available quantitative solubility data for this specific compound. This guide, therefore, provides a detailed experimental protocol to enable researchers to determine the solubility of this compound in solvents of their interest. Furthermore, a qualitative discussion of expected solubility based on the compound's structural features is presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties can influence its solubility characteristics.

PropertyValue
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Appearance Yellow crystalline powder
Melting Point 158-162 °C
CAS Number 342899-35-8

Qualitative Solubility Assessment

Based on the structure of this compound, which contains a polar aminopyridine ring, a ketone group, and a chlorine atom, its solubility in organic solvents can be predicted qualitatively. The presence of the amino and ketone groups suggests that it will be capable of forming hydrogen bonds, which would favor solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The aromatic pyridine ring and the chloro-substituent introduce some nonpolar character, which may allow for some solubility in less polar solvents like dichloromethane and ethyl acetate. It is expected to have low solubility in nonpolar solvents such as hexanes and toluene.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.

4.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.

      • Once the solvent is completely removed, reweigh the vial containing the dried solute.

      • The mass of the dissolved compound can be determined by the difference in weight. The solubility can then be expressed in terms of g/L or mg/mL.

    • Chromatographic Method (HPLC - Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC.

      • Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine the concentration of this compound from the calibration curve.

      • Calculate the original concentration in the saturated solution, taking the dilution factor into account.

4.3. Data Presentation

The experimentally determined solubility data should be recorded in a structured table for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25HPLC
Ethanol25HPLC
Isopropanol25HPLC
Acetone25HPLC
Acetonitrile25HPLC
Dichloromethane25HPLC
Ethyl Acetate25HPLC
Tetrahydrofuran25HPLC
Dimethyl Sulfoxide25HPLC
N,N-Dimethylformamide25HPLC
Toluene25HPLC
Hexane25HPLC

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G start Start: Prepare Materials add_excess Add excess this compound to a known volume of organic solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate sediment Allow excess solid to sediment equilibrate->sediment filter Filter supernatant through a syringe filter sediment->filter quantify Quantify Solute Concentration filter->quantify gravimetric Gravimetric Method: 1. Weigh filtered solution 2. Evaporate solvent 3. Weigh dried solute quantify->gravimetric Option 1 hplc HPLC Method (Recommended): 1. Prepare calibration curve 2. Dilute filtered solution 3. Analyze by HPLC quantify->hplc Option 2 calculate Calculate Solubility (e.g., mg/mL, mol/L) gravimetric->calculate hplc->calculate end End: Record Data calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

Spectral Data for 1-(3-Amino-2-chloropyridin-4-yl)ethanone Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches across scientific literature, chemical databases, and commercial supplier information, detailed experimental spectral data (NMR, IR, and MS) for the compound 1-(3-Amino-2-chloropyridin-4-yl)ethanone is not publicly available. This lack of accessible data prevents the creation of an in-depth technical guide as requested.

This compound, with the CAS number 342899-35-8, is a known chemical entity. It is listed by numerous chemical suppliers and is recognized as a valuable building block in medicinal and agrochemical research.[1][2] Its molecular formula is C₇H₇ClN₂O, and its molecular weight is approximately 170.60 g/mol . While this fundamental information is readily available, the specific spectral data that provides a fingerprint of the molecule's structure and purity is not disclosed in publicly accessible sources.

Searches for synthesis and characterization studies of this compound did not yield any publications containing the requisite spectroscopic data. Chemical databases, while providing basic properties and sometimes predicted spectra, do not currently hold experimental NMR, IR, or Mass Spectrometry data for this specific molecule. Commercial suppliers, who undoubtedly possess this data for quality control purposes, do not typically make it publicly available on their websites. Some suppliers indicate that documentation such as a Certificate of Analysis, which may contain some of this information, is available upon request with a purchase.

Without access to this primary data, it is not possible to generate the requested in-depth technical guide, which would include structured data tables and detailed experimental protocols for the spectral analyses. The creation of such a document requires the actual experimental findings to ensure accuracy and utility for a scientific audience.

For researchers, scientists, and drug development professionals in need of this specific spectral data, the most direct path forward would be to:

  • Purchase a sample of this compound from a reputable chemical supplier and perform the necessary spectral analyses (¹H NMR, ¹³C NMR, IR, and MS) in-house.

  • Request the Certificate of Analysis from the supplier, which may contain the required spectral data.

Below is a conceptual workflow that would typically be followed for the acquisition and analysis of such spectral data.

References

commercial suppliers of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its commercial availability, physicochemical properties, and its application in the development of targeted therapeutics, including a detailed experimental protocol for a relevant synthetic transformation and an illustration of the pertinent biological signaling pathway.

Commercial Availability and Specifications

This compound is available from a range of commercial suppliers. The table below summarizes the available quantitative data from various vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberMolecular FormulaPurityAvailable QuantitiesPrice
Chem-Impex 342899-35-8C₇H₇ClN₂O≥ 97% (HPLC)[1]Contact SupplierContact Supplier
Amerigo Scientific 342899-35-8C₇H₇ClN₂O95%[2]Contact SupplierContact Supplier
BLDpharm 342899-35-8C₇H₇ClN₂ONot specifiedContact SupplierContact Supplier
Guidechem 342899-35-8C₇H₇ClN₂O99%[3][4]Grams to Kilograms (MOQ may apply)[3][4]Contact Supplier
ChemUniverse Not specifiedNot specifiedNot specifiedNot specifiedContact Supplier

Physicochemical Properties:

  • Molecular Weight: 170.60 g/mol [1]

  • Appearance: Yellow crystalline powder[1]

  • Melting Point: 158-162 °C[1]

  • Storage: Store at 0-8°C[1]

Application in Drug Discovery: An Intermediate for Kinase Inhibitors

This compound is a crucial building block in the synthesis of various bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1][5] Its chemical structure makes it a valuable precursor for the synthesis of complex heterocyclic compounds that can act as inhibitors of protein kinases, which are key targets in oncology.

A prominent example of a drug synthesized using this intermediate is Lorlatinib (PF-06463922) .[6] Lorlatinib is a potent, third-generation, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[6][7] These kinases are drivers in certain types of non-small cell lung cancer (NSCLC).[8][9] The use of this compound allows for the construction of the core scaffold of such inhibitors, highlighting its importance in medicinal chemistry and drug development.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Reaction Scheme:

start This compound reagent1 + 3-Bromo-(2,2-dicyanoethenyl)benzene reagent2 + Ethyl 4-fluorophenylacetate conditions [ Base, Solvent, Heat ] product 4-Amino-5-(3-bromophenyl)-6-(4-fluorophenyl)-7-(...)-pyrido[2,3-d]pyrimidine derivative conditions->product

A representative multi-component reaction to form a complex heterocyclic system.

Materials:

  • This compound

  • 3-Bromo-(2,2-dicyanoethenyl)benzene

  • Ethyl 4-fluorophenylacetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a solution of ethyl 4-fluorophenylacetate (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of lithium bis(trimethylsilyl)amide (1.2 equivalents) in THF dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add this compound (1.0 equivalent) as a solid in one portion to the reaction mixture.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for 12 hours.

  • Add 3-bromo-(2,2-dicyanoethenyl)benzene (1.1 equivalents) to the reaction mixture and heat to reflux for 6 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative.

ALK/ROS1 Signaling Pathway in NSCLC

This compound is a precursor to Lorlatinib, an inhibitor of the ALK and ROS1 fusion proteins. In certain non-small cell lung cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK) which produce constitutively active tyrosine kinases. These fusion proteins drive downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and tumor growth. Lorlatinib acts by binding to the ATP-binding site of the ALK or ROS1 kinase domain, preventing phosphorylation of downstream substrates and thereby inhibiting these oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS P PI3K PI3K EML4_ALK->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR P mTOR->Proliferation Lorlatinib Lorlatinib Lorlatinib->EML4_ALK Inhibits ATP Binding

ALK/ROS1 oncogenic signaling pathway and the inhibitory action of Lorlatinib.

References

Technical Guide: 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key building block in the synthesis of complex bioactive molecules, playing a significant role in the fields of pharmaceutical and agrochemical research. Its unique chemical structure makes it a valuable intermediate for the development of a variety of compounds, including kinase inhibitors for targeted cancer therapy. This technical guide provides an in-depth overview of the purity and available grades of this compound, detailed experimental protocols for its analysis, and its application in synthetic pathways.

Purity and Available Grades

This compound is commercially available from various suppliers in several grades, suitable for different research and development needs. The purity of the compound is a critical factor for its use in sensitive applications such as drug discovery and development, where impurities can lead to undesirable side reactions and affect the biological activity of the final product.

The most common purity levels offered are:

  • 95% : Suitable for general-purpose synthesis and early-stage research.

  • ≥97% (determined by HPLC) : A higher purity grade often used in medicinal chemistry and process development.[1]

  • 99% : The highest purity grade, ideal for applications requiring stringent quality control, such as the synthesis of active pharmaceutical ingredients (APIs) for preclinical and clinical studies.[2]

For research purposes, it is crucial to select a grade that aligns with the specific requirements of the experiment. Certificates of Analysis (CoA) from the supplier should be consulted for lot-specific purity data.

Table 1: Summary of Available Grades and Purity of this compound

Grade Purity Specification Typical Analytical Method Common Applications
Standard95%[3][4]Varies by supplierGeneral synthetic chemistry, initial screening
High Purity≥97%[1]High-Performance Liquid Chromatography (HPLC)Medicinal chemistry, lead optimization
Ultra-High Purity99%[2]HPLCSynthesis of APIs, late-stage drug development

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

A precise and reliable analytical method is essential for verifying the purity of this compound. While a specific validated method for this compound is not publicly available, a general Reverse-Phase HPLC (RP-HPLC) method, based on protocols for similar pyridine derivatives, can be adapted and validated.[5][6]

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient tailored to elute the main peak and any potential impurities. A starting point could be 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Prepare the analysis sample by dissolving a known amount of the compound in the same solvent to achieve a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation:

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Application in Drug Development: Synthesis of a Met Kinase Inhibitor

This compound is a crucial intermediate in the synthesis of potent and selective Met kinase inhibitors, such as BMS-777607.[7][8] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is essential for embryonic development and wound healing. However, dysregulation of the Met signaling pathway has been implicated in the development and progression of various cancers.[9][10][11]

Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways promote cell proliferation, survival, migration, and invasion.[9][11][12] Inhibitors of Met kinase, like BMS-777607, block this signaling and are therefore of significant interest as anti-cancer therapeutics.

Met_Signaling_Pathway HGF HGF Met Met Receptor HGF->Met Binds Dimerization Dimerization & Autophosphorylation Met->Dimerization pMet Activated Met (p-Met) Dimerization->pMet Adaptor Adaptor Proteins (e.g., Grb2, Gab1) pMet->Adaptor Recruits Migration Migration & Invasion pMet->Migration RAS_MAPK RAS/MAPK Pathway Adaptor->RAS_MAPK PI3K_Akt PI3K/Akt Pathway Adaptor->PI3K_Akt Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_Akt->Survival BMS777607 BMS-777607 BMS777607->pMet Inhibits

Caption: The Met signaling pathway and the inhibitory action of BMS-777607.

Synthetic Workflow for BMS-777607

The synthesis of BMS-777607 involves a multi-step process where this compound serves as a key starting material for the formation of the aminopyridine core of the final molecule. The general workflow involves the coupling of this intermediate with other fragments to build the complex structure of the kinase inhibitor.

Synthetic_Workflow start This compound intermediate1 Intermediate A start->intermediate1 Reaction Steps coupling Coupling Reaction intermediate1->coupling intermediate2 Intermediate B (Pyridone Fragment) intermediate2->coupling final_product BMS-777607 coupling->final_product Final Assembly

Caption: Simplified synthetic workflow for BMS-777607.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in drug discovery and development. Understanding its available purity grades and employing robust analytical methods for its characterization are essential for ensuring the quality and reproducibility of research outcomes. Its role in the synthesis of targeted therapeutics like Met kinase inhibitors highlights its importance in advancing the field of medicinal chemistry. This guide provides a foundational understanding for the effective utilization of this compound in a research setting.

References

The Strategic Utility of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Contemporary Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-chloropyridin-4-yl)ethanone, a versatile heterocyclic building block, has emerged as a compound of significant interest within the realms of pharmaceutical and agrochemical research. Its unique structural arrangement, featuring a pyridine core substituted with amino, chloro, and acetyl groups, provides a reactive scaffold for the synthesis of a diverse array of complex molecules. This technical guide elucidates the potential research applications of this compound, with a focus on its role as a precursor to potent kinase inhibitors and other biologically active agents. We will delve into its synthetic utility, present quantitative data for derived compounds, and provide detailed experimental methodologies and visual pathways to guide future research endeavors.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its utility as a key intermediate for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This class of compounds is recognized for its wide spectrum of biological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases.

Kinase Inhibitor Synthesis

Derivatives of this compound have shown promise in the development of inhibitors for several key oncogenic kinases, including PIM-1, Aurora, and Monopolar Spindle 1 (MPS1) kinases. These kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.

PIM-1 Kinase: The PIM family of serine/threonine kinases is frequently overexpressed in various hematological and solid tumors, where it promotes cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.

Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitotic progression. Their overexpression is associated with genomic instability and tumorigenesis. The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors of Aurora kinases.

Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key component of the spindle assembly checkpoint, ensuring accurate chromosome segregation during mitosis. Inhibition of MPS1 is a promising therapeutic strategy for aneuploid cancers.

The general synthetic approach involves the cyclocondensation of this compound with various reagents to construct the pyrimidine ring, followed by further functionalization to enhance potency and selectivity against the target kinase.

Applications in Agrochemicals

Beyond pharmaceuticals, this compound serves as a valuable building block in the agrochemical industry.[1] Its derivatives are utilized in the formulation of herbicides and pesticides, contributing to the development of novel crop protection agents.[1] The structural motifs accessible from this starting material can be tailored to interact with specific biological targets in weeds and pests.

Data Presentation: Bioactivity of Representative Pyrido[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro bioactivity of representative pyrido[2,3-d]pyrimidine derivatives, which are structurally analogous to compounds that can be synthesized from this compound.

Table 1: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound Target IC50 (nM) Cell Line Reference
Compound 4 PIM-1 11.4 MCF-7 [2]

| Compound 10 | PIM-1 | 17.2 | MCF-7 |[2] |

Note: Compounds 4 and 10 are 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile and a related derivative, respectively, synthesized from a different aminopyridine precursor but representative of the pyrido[2,3-d]pyrimidine scaffold.

Table 2: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
Compound 8a A-549 (Lung) 16.2 [3]
Compound 8b A-549 (Lung) 16 [3]
Compound 8d A-549 (Lung) 7.23 [3]
Compound 8a PC-3 (Prostate) 7.98 [3]
Compound 8d PC-3 (Prostate) 7.12 [3]
Compound 15f PC-3 (Prostate) 0.36 [4]

| Compound 15f | A-549 (Lung) | 0.41 |[4] |

Note: Compounds 8a-d are tetracyclic pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Compound 15f is a pyrido[2,3-d][2][5][6]triazolo[4,3-a]pyrimidine derivative. These compounds illustrate the potent anti-cancer activity achievable with this scaffold.

Experimental Protocols

The following provides a generalized experimental protocol for a key synthetic transformation utilizing an aminopyridine precursor structurally similar to this compound to form the pyrido[2,3-d]pyrimidine core.

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives:

This protocol is adapted from the synthesis of 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide and its subsequent cyclization.[2]

Step 1: Synthesis of a Dihydropyridine Intermediate

A mixture of an appropriate enaminone (derived from a 1,3-dicarbonyl compound and an amine) and cyanoacetamide (0.01 mol) in absolute ethanol (25 mL) containing a catalytic amount of piperidine (5 drops) is heated under reflux for 18 hours. After cooling, the resulting solid is filtered and washed with ethanol to yield the dihydropyridine intermediate.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

A mixture of the dihydropyridine intermediate (0.01 mol) and a suitable acylating or cyclizing agent (e.g., diethyl oxalate, 0.01 mol) in dimethylformamide (20 mL) is refluxed for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice. The precipitated solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired pyrido[2,3-d]pyrimidine derivative.[2]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from this compound, as well as a generalized experimental workflow.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription Bad Bad PIM1->Bad Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival PIM1->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1 Inhibits

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Aurora_Kinase_Signaling_Pathway cluster_inhibitor Inhibition Leads To AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Aneuploidy Aneuploidy & Cell Death AuroraA->Aneuploidy AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Aneuploidy Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Cytokinesis->Mitosis Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Function in Mitosis and Inhibition.

MPS1_Signaling_Pathway cluster_inhibitor Inhibition Leads To Unattached Unattached Kinetochores MPS1 MPS1 Kinase Unattached->MPS1 Activates SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC PrematureAnaphase Premature Anaphase & Chromosome Missegregation MPS1->PrematureAnaphase MCC Mitotic Checkpoint Complex (MCC) Formation SAC->MCC APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->MPS1

Caption: MPS1 Kinase in Spindle Assembly Checkpoint.

Experimental_Workflow Start This compound Step1 Cyclocondensation Start->Step1 Intermediate Pyrido[2,3-d]pyrimidine Core Step1->Intermediate Step2 Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final Bioactive Derivatives Step2->Final Screening Biological Screening (Kinase Assays, Cell Viability) Final->Screening

Caption: General Synthetic and Screening Workflow.

Conclusion

This compound stands as a pivotal starting material for the synthesis of a rich diversity of bioactive molecules, particularly in the realm of oncology. Its utility in constructing the pyrido[2,3-d]pyrimidine scaffold provides a robust platform for the development of potent and selective kinase inhibitors. The data and protocols presented herein offer a foundational guide for researchers to explore the vast chemical space accessible from this versatile building block. Future investigations into novel cyclization partners and subsequent functionalization strategies are poised to uncover new therapeutic agents for a range of diseases, as well as innovative solutions for crop protection.

References

The Strategic Utility of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Synthetic Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-chloropyridin-4-yl)ethanone has emerged as a pivotal building block in the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized pyridine core, featuring an amino group, a chlorine atom, and an acetyl moiety, offers a versatile platform for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, and its strategic application in the development of bioactive molecules, with a focus on kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis. Key properties are summarized in the table below. While detailed spectroscopic data is not widely published in peer-reviewed literature, typical spectral characteristics can be inferred from its structure and are outlined for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 342899-35-8[1][2]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.60 g/mol [1][2]
Appearance Yellow crystalline powder[3]
Melting Point 158-162 °C[3]
Purity ≥95%[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ ~2.6 (s, 3H, -COCH₃), ~5.0 (br s, 2H, -NH₂), ~6.8 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H)
¹³C NMR (CDCl₃) δ ~28 (-COCH₃), ~115 (C4), ~120 (C5), ~145 (C3), ~150 (C6), ~155 (C2), ~200 (C=O)
Mass Spec (EI) m/z 170/172 (M⁺, Cl isotope pattern), 155/157 ([M-CH₃]⁺), 127/129 ([M-COCH₃]⁺)
FT-IR (KBr) ~3400-3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~1400-1500 cm⁻¹ (N-H bend)

Synthesis of the Building Block

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 1-(2-chloro-3-nitropyridin-4-yl)ethanone

Reagents and Materials:

  • 1-(2-chloro-3-nitropyridin-4-yl)ethanone

  • Iron powder

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred suspension of iron powder in glacial acetic acid in a round-bottom flask, add a solution of 1-(2-chloro-3-nitropyridin-4-yl)ethanone in glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.

Synthesis_Workflow start 1-(2-chloro-3-nitropyridin-4-yl)ethanone reagents Fe / Acetic Acid start->reagents reaction Reduction reagents->reaction workup Work-up (Filtration, Neutralization, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of the title compound.

Application in the Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds known to exhibit a wide range of biological activities, including potent inhibition of various protein kinases.[4][5] The ortho-disposition of the amino and acetyl groups on the pyridine ring provides an ideal arrangement for cyclocondensation reactions to form the fused pyrimidine ring.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Reaction: Cyclocondensation of this compound with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with a suitable amine.

Reagents and Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted amine (e.g., aniline, benzylamine)

  • Suitable solvent (e.g., Toluene, Dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure: Step 1: Formation of the Enaminone Intermediate

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture to reflux and monitor the formation of the enaminone intermediate by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminone can be used in the next step without further purification.

Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

  • Dissolve the crude enaminone intermediate in a suitable solvent.

  • Add the desired substituted amine to the reaction mixture.

  • Heat the mixture to reflux and monitor the cyclization reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired pyrido[2,3-d]pyrimidine derivative.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization start This compound reagent1 DMF-DMA start->reagent1 intermediate Enaminone Intermediate reagent1->intermediate reagent2 Substituted Amine intermediate->reagent2 product Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) reagent2->product

Caption: Synthesis of a pyrido[2,3-d]pyrimidine scaffold.

Potential Signaling Pathway Involvement

While specific signaling pathway data for compounds derived directly from this compound is not extensively documented, the pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A hypothetical representation of how a kinase inhibitor derived from this building block might function is depicted below.

Signaling_Pathway inhibitor Pyrido[2,3-d]pyrimidine Kinase Inhibitor kinase Target Kinase (e.g., EGFR, PIM-1) inhibitor->kinase Binds to ATP-binding site inhibitor->block substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase phos_substrate Phosphorylated Substrate Protein substrate->phos_substrate downstream Downstream Signaling (Proliferation, Survival) phos_substrate->downstream

Caption: Hypothetical mechanism of action for a derived kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its utility in constructing the pyrido[2,3-d]pyrimidine scaffold, a core component of many kinase inhibitors, underscores its importance in modern drug discovery. The synthetic routes outlined in this guide, while generalized, provide a solid foundation for researchers to explore the full potential of this compound in developing novel therapeutics and other bioactive agents. Further research into the specific applications and biological activities of compounds derived from this building block is warranted and holds significant promise for advancing medicinal chemistry.

References

Unveiling the Journey of a Key Pharmaceutical Building Block: 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Discovery and History of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

This whitepaper provides a comprehensive overview of the chemical intermediate this compound, a pivotal component in the landscape of modern medicinal and agricultural chemistry. Tailored for researchers, scientists, and professionals in drug development, this document collates the available scientific and patent literature to shed light on its synthesis, properties, and significant applications. While a definitive, standalone discovery paper for this compound remains elusive in the public domain, its importance is underscored by its role as a key starting material in the synthesis of a variety of bioactive molecules.

Core Compound Properties

This compound, with the CAS Number 342899-35-8, is a substituted aminopyridine derivative. Its structure, featuring an acetyl group, an amino group, and a chlorine atom on the pyridine ring, makes it a versatile precursor for the construction of more complex molecular architectures. The physical and chemical properties reported by various chemical suppliers are summarized in the table below.

PropertyValueSource
CAS Number 342899-35-8Multiple
Molecular Formula C₇H₇ClN₂OMultiple
Molecular Weight 170.60 g/mol Multiple
Appearance Yellow crystalline powderChem-Impex[1]
Melting Point 158-162 °CChem-Impex[1]
Purity ≥97% (HPLC)Chem-Impex[1]
Storage Conditions Store at 0-8°CChem-Impex[1]

Synthesis and Experimental Protocols

A general plausible synthetic pathway can be conceptualized based on known organic chemistry principles and analogous transformations reported for similar aminopyridine derivatives. One potential route could start from a suitable 2-chloropyridine precursor, followed by the introduction of the amino and acetyl groups through a series of regioselective reactions.

A logical workflow for such a synthesis is depicted below:

Synthesis_Workflow cluster_0 Starting Material Selection cluster_1 Functional Group Introduction cluster_2 Purification and Characterization Starting_Material Substituted 2-Chloropyridine Nitration Nitration Starting_Material->Nitration HNO₃/H₂SO₄ Acetylation Friedel-Crafts Acetylation Nitration->Acetylation Acetyl Chloride/ AlCl₃ Reduction Nitro Group Reduction Acetylation->Reduction Fe/HCl or H₂/Pd-C Purification Chromatography/ Recrystallization Reduction->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product This compound

A potential synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial building block for the synthesis of a range of bioactive molecules. Its applications span across pharmaceutical and agrochemical research.[1]

Pharmaceutical Development

This compound is a key intermediate in the development of various pharmaceuticals, particularly in the fields of oncology and inflammatory diseases.[1] The aminopyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. The reactive sites on this compound allow for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for screening against various biological targets. For instance, the amino group can be readily acylated or arylated to introduce functionalities that can interact with the hinge region of protein kinases.

While specific signaling pathways directly modulated by this compound are not documented, its derivatives are often designed to target key signaling nodes in cancer and inflammation. A generalized representation of how a derivative of this compound might function as a kinase inhibitor is shown below.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Derivative Derivative of This compound Derivative->Kinase_Cascade Inhibition

Generalized kinase inhibition by a derivative compound.
Agrochemical Sector

In addition to its pharmaceutical applications, this compound is utilized in the formulation of agrochemicals.[1] It serves as a building block for the synthesis of novel herbicides and pesticides, contributing to the development of effective crop protection agents.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical industries. While its specific discovery and a detailed, publicly available synthetic protocol are not well-documented, its importance as a building block for bioactive molecules is evident from its use in various patented inventions and its commercial availability. Further research into the biological activities of its derivatives is likely to continue to uncover new therapeutic and agricultural applications.

References

Methodological & Application

reaction conditions for Friedel-Crafts acylation of 2-chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an acyl group into a heteroaromatic scaffold is a pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. However, the Friedel-Crafts acylation of electron-deficient heterocycles such as pyridine presents a significant challenge. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, and the nitrogen lone pair can complex with Lewis acids, further hindering the reaction. This document provides a detailed overview of the challenges and, more importantly, the viable alternative strategies for the acylation of 2-chloropyridines, a common building block in medicinal chemistry. Classical Friedel-Crafts conditions are generally not effective for this substrate. Therefore, this guide focuses on successful, alternative protocols.

Challenges of Direct Friedel-Crafts Acylation of 2-Chloropyridine

Direct Friedel-Crafts acylation of 2-chloropyridine is seldom reported and generally considered unfeasible under standard conditions for several reasons:

  • Electron-Deficient Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it significantly less nucleophilic than benzene and thus highly unreactive towards electrophilic attack by an acylium ion.[1]

  • Lewis Acid Complexation: The nitrogen lone pair readily complexes with the Lewis acid catalyst (e.g., AlCl₃), which is required to generate the acylium ion from the acyl halide or anhydride. This complexation further deactivates the ring and sequesters the catalyst.

  • Harsh Reaction Conditions: Overcoming the inherent unreactivity would necessitate harsh reaction conditions, which can lead to side reactions, decomposition of the starting material, and low yields.

Alternative and Effective Acylation Strategies

Given the limitations of the classical Friedel-Crafts approach, several alternative and more effective methods have been developed for the acylation of 2-chloropyridines. These methods typically involve enhancing the nucleophilicity of the pyridine ring or utilizing alternative reaction mechanisms.

Strategy 1: Acylation via Directed Ortho-Metalation

One of the most successful strategies involves the deprotonation of the 2-chloropyridine ring using a strong base (metalation), followed by quenching the resulting organometallic intermediate with an acylating agent. This approach offers excellent regioselectivity.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Chloro-3-benzoylpyridine

This protocol is adapted from literature procedures describing the lithiation and subsequent acylation of 2-chloropyridine.[2]

Materials:

  • 2-Chloropyridine

  • Lithium diisopropylamide (LDA) or a similar strong, non-nucleophilic base

  • Benzoyl chloride (or other acyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Metalation: Dissolve 2-chloropyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of LDA (1.1 eq) in THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Acylation: To the reaction mixture, add benzoyl chloride (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-3-benzoylpyridine.

Quantitative Data Summary:

SubstrateAcylating AgentBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridineBenzoyl chlorideLDATHF-75Excellent[2]
2-ChloropyridineVarious electrophilesBuLi-LiDMAEGood[3]
Strategy 2: Acylation of 2-(Trialkylsilyl)pyridines

This innovative approach circumvents the limitations of electrophilic aromatic substitution by employing a nucleophilic mechanism. 2-(Trialkylsilyl)pyridines react with acyl chlorides to furnish 2-acylpyridines in high yields.[4] While this method results in the loss of the chloro substituent, it is a powerful strategy for accessing 2-acylpyridines which can be subsequently re-halogenated if necessary.

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Benzoylpyridine from 2-(Trimethylsilyl)pyridine

This protocol is based on the spontaneous reaction between 2-(trialkylsilyl)pyridines and acyl chlorides.[4]

Materials:

  • 2-(Trimethylsilyl)pyridine

  • Benzoyl chloride

  • Acetonitrile (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine an equimolar mixture of 2-(trimethylsilyl)pyridine and benzoyl chloride.

  • Reaction Conditions: Gently heat the mixture at 60 °C for 24 hours. The reaction can also be performed in a solvent such as acetonitrile.

  • Work-up and Purification: After the reaction is complete, the product, 2-benzoylpyridine, can be isolated and purified by standard techniques such as column chromatography or distillation.

Quantitative Data Summary:

SubstrateAcylating AgentConditionsYield (%)Reference
2-(Trimethylsilyl)pyridineBenzoyl chlorideNeat, 60 °C, 24h88-91[4]
2-(Trimethylsilyl)pyridineBenzoyl chlorideAcetonitrile, 60 °C, 24h85[4]

Signaling Pathways and Experimental Workflows

Acylation_Strategies cluster_0 Direct Friedel-Crafts Acylation (Challenging) cluster_1 Alternative Strategy 1: Directed Ortho-Metalation cluster_2 Alternative Strategy 2: Silyl-Pyridine Acylation start_fc 2-Chloropyridine reagents_fc Acyl Halide/Anhydride + Lewis Acid (e.g., AlCl3) start_fc->reagents_fc Reaction outcome_fc Low to No Yield Deactivation & Complexation reagents_fc->outcome_fc Result start_metalation 2-Chloropyridine metalation_step Metalation with Strong Base (e.g., LDA) at -78°C start_metalation->metalation_step intermediate Lithiate d Intermediate metalation_step->intermediate acylation_step Quench with Acylating Agent (e.g., RCOCl) intermediate->acylation_step product_metalation Acylated 2-Chloropyridine acylation_step->product_metalation start_silyl 2-(Trialkylsilyl)pyridine acylation_silyl Reaction with Acyl Chloride at 60°C start_silyl->acylation_silyl product_silyl 2-Acylpyridine acylation_silyl->product_silyl

Conclusion

While the direct Friedel-Crafts acylation of 2-chloropyridine is fraught with challenges due to the electronic properties of the pyridine ring, robust and high-yielding alternative methodologies are available. Directed ortho-metalation followed by acylation stands out as a highly effective method for introducing an acyl group while retaining the chlorine substituent. For the synthesis of 2-acylpyridines where the chloro group is not required, the acylation of 2-(trialkylsilyl)pyridines offers a simple and efficient alternative. The choice of method will depend on the desired final product and the available starting materials. These protocols provide a solid foundation for researchers in drug development and organic synthesis to successfully functionalize the 2-chloropyridine scaffold.

References

Application Notes and Protocols: The Strategic Use of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-2-chloropyridin-4-yl)ethanone is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry for the development of bioactive molecules, particularly in the realm of kinase inhibitors.[1] Its unique arrangement of a nucleophilic amino group, a reactive chloro substituent, and an acetyl group provides multiple reaction sites for the construction of complex heterocyclic scaffolds. This application note details the utility of this versatile starting material in the synthesis of potent kinase inhibitors, with a focus on the construction of pyrido[4,3-d]pyrimidine cores, a privileged scaffold in many kinase inhibitor designs.

The dysregulation of protein kinases is a fundamental mechanism underlying numerous diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of targeted therapeutics. The pyrido[4,3-d]pyrimidine scaffold is of particular interest as it can mimic the purine core of ATP, forming key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of this core, facilitated by starting materials like this compound, is crucial for achieving high potency and selectivity against specific kinase targets.

Synthetic Strategy and Potential Kinase Targets

The core synthetic strategy involves the cyclization of the 3-aminopyridin-4-yl ethanone moiety to form the fused pyrimidine ring, followed by diversification through cross-coupling reactions at the 2-chloro position. The amino group ortho to the acetyl group is well-positioned to react with various carbon- and nitrogen-containing electrophiles to construct the pyrimidine ring. The chlorine atom can then be substituted via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce a variety of aryl or heteroaryl substituents. These substituents can be tailored to target the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

Potential kinase targets for inhibitors derived from this scaffold include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs), which are frequently targeted by inhibitors with related structural motifs.

Quantitative Data: Representative Inhibitory Activity

The following table summarizes hypothetical quantitative data for a series of synthesized compounds, illustrating a potential structure-activity relationship (SAR) against representative kinase targets.

Compound IDR-Group (at C2)CDK2 IC50 (nM)Aurora A IC50 (nM)JAK2 IC50 (nM)
PI-001 Phenyl150220450
PI-002 4-Fluorophenyl85130300
PI-003 4-Anilinophenyl153590
PI-004 3-Pyridyl110180380

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential for optimization of kinase inhibitors derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[4,3-d]pyrimidin-4-amine Core

This protocol describes the synthesis of a 2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine intermediate from this compound.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous ethanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Add guanidine hydrochloride and sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C2-Arylation

This protocol details the diversification of the pyrido[4,3-d]pyrimidine core via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add 2-chloro-5,7-dimethylpyrido[4,3-d]pyrimidin-4-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated product.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against their target kinases.

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well microplate, add the kinase assay buffer.

  • Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.

  • Add the recombinant kinase enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Kₘ value for the kinase.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the luminescent assay reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

G CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb phosphorylates E2F E2F Rb->E2F pRb pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->CDK4_6_CyclinD

Caption: CDK/Rb signaling pathway targeted by pyridopyrimidine inhibitors.

G Start This compound Cyclization Cyclization with Guanidine Start->Cyclization Intermediate Pyrido[4,3-d]pyrimidine Core Cyclization->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Library Library of Kinase Inhibitors Coupling->Library Screening In Vitro Kinase Screening Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols for the N-Alkylation of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of heteroaromatic amines is a fundamental transformation in the synthesis of diverse molecular scaffolds for drug discovery and development. The target molecule, 1-(3-Amino-2-chloropyridin-4-yl)ethanone, is a valuable building block, and its N-alkylated derivatives are of significant interest for accessing novel chemical matter. However, the N-alkylation of aminopyridines, particularly those bearing electron-withdrawing groups and other substituents, can present challenges. Direct alkylation methods may suffer from issues such as polyalkylation and low yields. The basicity of the pyridine nitrogen can also complicate reactions, such as reductive aminations, by buffering the reaction medium.[1]

This document provides detailed experimental protocols for two effective methods for the N-alkylation of this compound: a robust two-step protection-alkylation-deprotection sequence and a more direct one-pot reductive amination procedure. The choice of method will depend on the specific alkyl group to be introduced and the scale of the reaction.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the two primary N-alkylation methods described.

ParameterMethod 1: Two-Step Boc-Protection/AlkylationMethod 2: Direct Reductive Amination
Starting Materials This compound, Di-tert-butyl dicarbonate (Boc₂O), Alkyl halide, Trifluoroacetic acid (TFA)This compound, Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃)
Key Reagents DMAP (catalyst), NaH or K₂CO₃ (base)Acetic Acid (catalyst)
Solvent THF or DCM (protection), DMF or Acetonitrile (alkylation), DCM (deprotection)Dichloroethane (DCE) or Tetrahydrofuran (THF)
Reaction Temperature Room temperature (protection), Room temperature to 60 °C (alkylation), 0 °C to room temperature (deprotection)Room temperature
Reaction Time 12-24 hours (protection), 4-12 hours (alkylation), 1-3 hours (deprotection)12-24 hours
Yield (expected) 60-85% (overall)40-70%
Key Advantages High yields, clean conversion, suitable for a wide range of alkyl halides, avoids polyalkylation.One-pot procedure, avoids protection/deprotection steps.
Potential Challenges Three synthetic steps, potential for side reactions during alkylation if the alkyl halide is very reactive.Lower yields for less reactive carbonyls, potential for side reactions with the acetyl group.

Experimental Protocols

Method 1: Two-Step N-Alkylation via Boc-Protection

This method is generally more reliable and higher-yielding. It involves the protection of the amino group as a tert-butyl carbamate (Boc), followed by alkylation and subsequent deprotection.

Part A: Synthesis of tert-butyl (2-chloro-4-acetylpyridin-3-yl)carbamate

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 10 mL per 1 g of starting material).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylaminopyridine) (DMAP, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Part B: N-Alkylation of the Boc-Protected Amine

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Boc-protected amine from Part A (1.0 eq.).

  • Dissolution: Dissolve the protected amine in anhydrous dimethylformamide (DMF) or acetonitrile (approximately 15 mL per 1 g).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Alternatively, a weaker base like potassium carbonate (K₂CO₃, 2.0 eq.) can be used at room temperature.

  • Addition of Alkylating Agent: After stirring for 30 minutes at 0 °C (for NaH) or room temperature (for K₂CO₃), add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 60 °C) to drive it to completion if necessary. Monitor by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part C: Deprotection of the N-Alkyl-N-Boc-Amine

  • Reaction Setup: Dissolve the purified N-alkyl-N-Boc-amine from Part B in dichloromethane (DCM, approximately 10 mL per 1 g).

  • Addition of Acid: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete removal of the Boc group.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting N-alkylated product can be purified by column chromatography or recrystallization to afford the final product.

Method 2: Direct Reductive Amination

This one-pot method is more atom-economical but may result in lower yields depending on the reactivity of the carbonyl compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous dichloroethane (DCE) or THF (approximately 20 mL per 1 g of aminopyridine).

  • Addition of Acid Catalyst: Add glacial acetic acid (1-2 drops) to catalyze the formation of the imine intermediate.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with ethyl acetate or DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated amine.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_protection Step 1: Boc Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start This compound protection tert-butyl (2-chloro-4-acetylpyridin-3-yl)carbamate start->protection Protection prot_reagents Boc₂O, DMAP prot_reagents->protection prot_solvent THF or DCM prot_solvent->protection alkylation N-Alkyl-N-Boc Protected Product protection->alkylation Alkylation alk_reagents Alkyl Halide, NaH or K₂CO₃ alk_reagents->alkylation alk_solvent DMF or ACN alk_solvent->alkylation final_product N-Alkylated Product alkylation->final_product Deprotection deprot_reagents TFA deprot_reagents->final_product deprot_solvent DCM deprot_solvent->final_product

Caption: Workflow for the two-step N-alkylation of this compound.

References

Application Notes and Protocols for the Development of Anti-Inflammatory Agents Using 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies detailing the anti-inflammatory properties of derivatives of 1-(3-Amino-2-chloropyridin-4-yl)ethanone are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for the evaluation of novel anti-inflammatory agents, particularly those with structures analogous to substituted pyridines. The quantitative data presented is representative and intended for illustrative purposes.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel and effective anti-inflammatory agents is a critical area of pharmaceutical research. Substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. This compound is a versatile chemical building block that holds potential for the synthesis of a diverse library of compounds.[1] Its unique substitution pattern offers multiple points for chemical modification, making it an attractive starting material for the development of new anti-inflammatory drug candidates.

These application notes provide a framework for the screening and characterization of novel derivatives of this compound for their potential anti-inflammatory effects.

Data Presentation

The anti-inflammatory potential of newly synthesized derivatives of this compound can be quantified through a series of in vitro and in vivo assays. The following table provides a representative summary of the kind of data that would be generated for a series of hypothetical compounds (ACE-001 to ACE-004) derived from the parent molecule.

Compound IDIn Vitro COX-2 Inhibition IC50 (µM)In Vitro NO Inhibition in LPS-Stimulated Macrophages IC50 (µM)In Vivo Carrageenan-Induced Paw Edema Inhibition (%) @ 20 mg/kg
ACE-001 5.212.835
ACE-002 1.87.558
ACE-003 8.925.122
ACE-004 0.94.265
Diclofenac 0.53.170

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[2][3]

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, glutathione, hematin, and the COX-2 enzyme.

    • Add the test compound at various concentrations to the reaction mixture and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • After a set incubation period, terminate the reaction.

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of novel compounds.[4][5]

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., diclofenac), and test compound groups.

    • Administer the test compounds orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmograph at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle control group.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies start This compound derivatives Synthesis of Novel Derivatives start->derivatives cox_assay COX-2 Inhibition Assay derivatives->cox_assay Primary Screening no_assay Nitric Oxide Production Assay cox_assay->no_assay paw_edema Carrageenan-Induced Paw Edema no_assay->paw_edema Lead Compound Selection pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) paw_edema->pathway_analysis

Caption: Experimental workflow for anti-inflammatory drug discovery.

nf_kb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription of Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) nfkb->gene_transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

logical_relationship start_material Starting Material This compound synthesis Chemical Synthesis of Derivatives start_material->synthesis screening In Vitro & In Vivo Screening synthesis->screening lead_compound Identification of Lead Compound(s) screening->lead_compound optimization Lead Optimization lead_compound->optimization candidate Preclinical Candidate optimization->candidate

Caption: Logical progression from starting material to drug candidate.

References

Application Notes and Protocols for the Characterization of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols detailed herein describe the use of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) spectroscopy for functional group identification. Representative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No. 342899-35-8) is a substituted pyridinylethanone derivative.[2][3] Its chemical structure, comprising an aminopyridine core with chloro and acetyl substituents, makes it a versatile building block in medicinal chemistry and materials science.[1] Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. This document outlines standard analytical techniques and detailed protocols for its comprehensive characterization.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₇ClN₂O[2]

  • Molecular Weight: 170.60 g/mol [2]

  • Appearance: Yellow crystalline powder[1]

  • Melting Point: 158-162 °C[1]

Analytical Methods

A multi-faceted analytical approach is recommended for the complete characterization of this compound. The relationship between these techniques in a typical characterization workflow is illustrated below.

Analytical_Workflow Figure 1. Analytical Workflow for Characterization cluster_synthesis Synthesis & Isolation cluster_spectroscopic Structural Elucidation cluster_chromatographic Purity & Impurity Profiling cluster_elemental Elemental Composition Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Structure IR IR Spectroscopy Synthesis->IR Functional Groups HPLC HPLC-UV Synthesis->HPLC Purity Assessment MS Mass Spectrometry (GC-MS) NMR->MS Confirmation Elemental Elemental Analysis MS->Elemental Compositional Verification HPLC->MS Impurity Identification GCMS_Impurity GC-MS Experimental_Protocols Figure 2. General Experimental Protocol Flow Start Start: Receive Sample Prep Sample Preparation Start->Prep HPLC HPLC Analysis Prep->HPLC Purity GCMS GC-MS Analysis Prep->GCMS Volatiles NMR NMR Analysis Prep->NMR Structure IR IR Analysis Prep->IR Functional Groups Data Data Processing & Analysis HPLC->Data GCMS->Data NMR->Data IR->Data Report Generate Report Data->Report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine derivatives are a critical class of compounds in the pharmaceutical industry, serving as key building blocks and active pharmaceutical ingredients (APIs). Their inherent basic and hydrophilic nature often presents challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) method development, leading to poor peak shape, insufficient retention, and difficulties in separating isomers and related impurities. This application note provides a comprehensive guide to developing robust and reliable HPLC methods for the analysis of aminopyridine derivatives, addressing common challenges and offering detailed protocols.

Aminopyridines are utilized in various therapeutic areas. For instance, 4-aminopyridine is a potassium channel blocker used to treat multiple sclerosis and spinal cord injuries.[1] The purity and stability of these compounds are paramount, necessitating accurate and precise analytical methods for quality control and stability testing.[2][3]

Challenges in HPLC Analysis of Aminopyridine Derivatives

The primary challenges in the HPLC analysis of aminopyridine derivatives stem from their physicochemical properties:

  • High Polarity (Hydrophilicity): Leads to poor retention on conventional C18 columns.

  • Basic Nature (pKa around 5.2-6): Can cause peak tailing due to interactions with residual silanols on silica-based columns.[4][5]

  • Isomeric Forms: Isomers of aminopyridine can be difficult to separate using standard RP-HPLC methods.[6]

  • LC-MS Incompatibility with Ion-Pairing Reagents: While ion-pairing reagents can improve retention and peak shape, they are often not compatible with mass spectrometry (MS) detection.[4][5]

Strategies for Method Development

To overcome these challenges, several chromatographic strategies can be employed:

  • Reversed-Phase HPLC with Modified Mobile Phases: Utilizing acidic modifiers in the mobile phase can protonate the basic analytes, improving peak shape and retention.

  • Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange mechanisms to enhance the retention of polar and basic compounds.[4][6]

  • Hydrogen-Bonding Chromatography: This technique separates compounds based on hydrogen bonding interactions between the analyte and the stationary phase, offering alternative selectivity for isomers.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to reversed-phase chromatography for highly polar compounds.

Experimental Protocols

Standard and Sample Preparation

A standardized procedure for preparing solutions is crucial for reproducible results.

Protocol:

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of the aminopyridine derivative reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., 50:50 mixture of acetonitrile and water).[2]

  • Working Standard Solution:

    • Prepare the working standard solution by diluting the stock solution to the desired concentration with the mobile phase.

  • Sample Solution:

    • Prepare the sample solution in the same manner as the standard solution using the batch to be tested. For formulated products like capsules, the contents may need to be extracted with a suitable solvent (e.g., HPLC-grade water) and then filtered.[3]

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing an HPLC method for aminopyridine derivatives.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation start Define Analytical Goal (Purity, Assay, Impurities) char Characterize Analyte (pKa, logP, Solubility) start->char col_select Column Selection (C18, Mixed-Mode, HILIC) char->col_select mp_screen Mobile Phase Screening (pH, Organic Modifier) col_select->mp_screen gradient_opt Gradient Optimization mp_screen->gradient_opt validate Method Validation (ICH Guidelines) flow_temp Flow Rate & Temperature Optimization gradient_opt->flow_temp flow_temp->validate end Final Method validate->end Validation_Parameters cluster_method Method Characteristics cluster_purpose Assurance Accuracy Accuracy Reliability Reliability Accuracy->Reliability Precision Precision Precision->Reliability Specificity Specificity Specificity->Reliability Linearity Linearity & Range Consistency Consistency Linearity->Consistency Robustness Robustness Robustness->Consistency Limits LOD & LOQ Limits->Reliability

References

Application Note: GC-MS Analysis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The accurate determination of its purity and the identification of any process-related impurities are critical for ensuring the quality and safety of the final products. This document outlines the sample preparation, GC-MS methodology, and data analysis for the quantitative and qualitative assessment of the target compound and its common byproducts.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol .[2] Its structure, featuring an amino group, a chlorine atom, and an acetyl group on the pyridine ring, makes it a versatile building block in organic synthesis. The presence of impurities, even in trace amounts, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, a robust analytical method for its characterization is essential. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential byproducts.

Potential Byproducts

The synthesis of substituted pyridines can result in a variety of byproducts depending on the specific synthetic route employed. Common synthetic pathways to functionalized pyridines include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses, as well as various coupling and functional group interconversion reactions. Based on the structure of the target molecule, potential byproducts could arise from incomplete reactions, side reactions, or degradation. Some hypothetical but plausible byproducts are listed in Table 1. The identification of these byproducts is crucial for optimizing the synthetic process and ensuring the purity of the final product.

Table 1: Potential Byproducts in the Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
1-(3-Amino-pyridin-4-yl)ethanoneC₇H₈N₂O136.15Incomplete chlorination
1-(2-Chloro-pyridin-4-yl)ethanoneC₇H₆ClNO155.58Absence of the amino group
3-Amino-2-chloropyridineC₅H₅ClN₂128.56Loss of the acetyl group
4-Acetyl-2-chloropyridineC₇H₆ClNO155.58Isomeric byproduct

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh 10 mg of the sample to be analyzed.

    • Dissolve in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Data Presentation

The following table summarizes hypothetical quantitative data for a sample analysis, demonstrating the separation and quantification of the main compound and its potential byproducts.

Table 2: Quantitative Analysis of a Sample Batch

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Concentration (µg/mL)Purity (%)
3-Amino-2-chloropyridine10.512893, 660.50.05
1-(3-Amino-pyridin-4-yl)ethanone12.2136121, 931.20.12
This compound14.8170155, 128995.099.50
1-(2-Chloro-pyridin-4-yl)ethanone13.5155112, 762.10.21
4-Acetyl-2-chloropyridine13.8155112, 761.20.12

Predicted Mass Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 170. The fragmentation pattern will be influenced by the presence of the acetyl, amino, and chloro substituents. Key expected fragmentations include:

  • Loss of a methyl radical (•CH₃): from the acetyl group, leading to a fragment ion at m/z 155. This is a common fragmentation for methyl ketones.

  • Loss of ketene (CH₂=C=O): from the acetyl group, resulting in a fragment at m/z 128.

  • Loss of a chlorine atom (•Cl): leading to a fragment at m/z 135.

  • Cleavage of the C-C bond between the acetyl group and the pyridine ring: resulting in an acetyl cation at m/z 43.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter Solution Dissolve->Filter Injection Inject into GC Filter->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Fragmentation Analysis Integration->Identification Quantification Quantification using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway M [M]+• m/z = 170 F1 [M - CH3]+ m/z = 155 M->F1 - •CH3 F2 [M - COCH3]+ m/z = 128 M->F2 - H2C=C=O F3 [M - Cl]+ m/z = 135 M->F3 - •Cl F4 [COCH3]+ m/z = 43 M->F4 - C5H4N2Cl•

Caption: Predicted fragmentation of the parent compound.

Byproduct_Relationship Main This compound B1 1-(3-Amino-pyridin-4-yl)ethanone (Incomplete Chlorination) Main->B1 Precursor B2 1-(2-Chloro-pyridin-4-yl)ethanone (Missing Amino Group) Main->B2 Side Reaction B3 3-Amino-2-chloropyridine (Deacetylation) Main->B3 Degradation B4 Isomeric Byproducts Main->B4 Rearrangement

Caption: Logical relationship of byproducts.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound and its potential byproducts. The detailed protocol for sample preparation and instrument parameters ensures reproducible results. The identification of potential impurities is critical for process optimization and quality control in the pharmaceutical and agrochemical industries. This method can be readily implemented in analytical laboratories for routine analysis and quality assurance of this important chemical intermediate.

References

Application Note and Protocol for the Purification of 1-(3-Amino-2-chloropyridin-4-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-(3-Amino-2-chloropyridin-4-yl)ethanone using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The described method employs a standard stationary phase and a readily available solvent system, making it a practical and efficient approach for obtaining the compound in high purity. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a substituted aminopyridine derivative with significant applications as a building block in the synthesis of bioactive molecules.[1] Due to its utility, the efficient purification of this intermediate is a critical step in many synthetic routes. Column chromatography is a widely used technique for the purification of organic compounds, offering a good balance between resolution, scalability, and cost-effectiveness. This application note details a robust method for the purification of this compound utilizing a silica gel stationary phase and an ethyl acetate/hexane mobile phase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for the development of an effective purification strategy.

PropertyValueReference
Molecular Formula C₇H₇ClN₂O[2]
Molecular Weight 170.60 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point 158-162 °C[1]
Purity (Typical) ≥ 97% (HPLC)[1]
CAS Number 342899-35-8[2]

Experimental Protocol

This section outlines the detailed methodology for the purification of this compound by column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel: Standard grade, 60 Å, 230-400 mesh

  • Ethyl Acetate (EtOAc): ACS grade or higher

  • Hexane: ACS grade or higher

  • Triethylamine (TEA): Reagent grade

  • Thin Layer Chromatography (TLC) plates: Silica gel coated

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Equipment
  • Fume hood

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • UV lamp for TLC visualization

  • Heating mantle or water bath

Procedure

1. Preparation of the Mobile Phase:

  • Prepare a stock solution of ethyl acetate and hexane. A common starting point for aminopyridine derivatives is a 20:80 (v/v) mixture of ethyl acetate and hexane.

  • To mitigate peak tailing often observed with basic compounds on silica gel, it is recommended to add a small amount of triethylamine (approximately 0.1-1% v/v) to the mobile phase.

2. Thin Layer Chromatography (TLC) Analysis:

  • Before performing the column chromatography, it is essential to determine the appropriate solvent system using TLC.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 10:90, 20:80, 30:70).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

3. Column Packing:

  • Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% EtOAc in hexane).

  • Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring a uniform and crack-free stationary phase.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

  • Alternatively, for less soluble compounds, a "dry loading" method can be employed. Adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica gel, and removing the solvent under reduced pressure.

  • Carefully apply the sample to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the determined mobile phase. A gradient elution, starting with a lower polarity solvent mixture and gradually increasing the polarity (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane), is often effective for separating impurities.

  • Collect fractions in appropriately sized test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to identify which fractions contain the purified product.

6. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound. These values are representative and may require optimization based on the specific impurities present in the crude material.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Ethyl Acetate / Hexane with 0.5% Triethylamine
Elution Mode Gradient
Initial Solvent Composition 10% Ethyl Acetate in Hexane
Final Solvent Composition 30% Ethyl Acetate in Hexane
Expected Rf of Product ~0.3 in 20% Ethyl Acetate / Hexane
Typical Recovery Yield 85-95%
Purity after Chromatography >98%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow Crude Crude This compound TLC TLC Analysis (Determine Solvent System) Crude->TLC Optimize SampleLoad Sample Loading (Wet or Dry) Crude->SampleLoad ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep ColumnPrep->SampleLoad Elution Gradient Elution (EtOAc/Hexane) SampleLoad->Elution FractionCollection Fraction Collection & TLC Monitoring Elution->FractionCollection Combine Combine Pure Fractions FractionCollection->Combine Analyze SolventRemoval Solvent Removal (Rotary Evaporation) Combine->SolventRemoval PureProduct Pure Product (>98% Purity) SolventRemoval->PureProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone. The information is designed to help overcome common challenges, particularly low reaction yields.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of this compound via Friedel-Crafts acylation of 2-chloro-3-aminopyridine can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?

A1: Low yields in this Friedel-Crafts acylation are often linked to issues with reagents, reaction conditions, or the inherent reactivity of the substrate. Below is a breakdown of potential problems and their solutions.

Potential Cause Explanation Recommended Solution(s)
Catalyst Inactivity Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reaction setup will deactivate the catalyst.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified AlCl₃.
Substrate Deactivation The amino group on the 2-chloro-3-aminopyridine ring is a Lewis base and can complex with the AlCl₃ catalyst, deactivating both the catalyst and the substrate.An excess of the Lewis acid catalyst is often required to compensate for this complexation. Stoichiometric or even supra-stoichiometric amounts of AlCl₃ may be necessary.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate and selectivity. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to side product formation and decomposition.Optimize the reaction temperature. Start with cooling (e.g., 0 °C) during the initial addition of reagents to control the exothermic reaction, followed by a gradual increase to room temperature or gentle heating to drive the reaction to completion.
Incorrect Stoichiometry The molar ratio of reactants and catalyst is critical. Insufficient acylating agent or catalyst will lead to incomplete conversion.Carefully control the stoichiometry. A slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) and a stoichiometric or greater amount of AlCl₃ relative to the substrate is recommended.
Formation of Side Products Besides the desired product, other isomers or polysubstituted products may form, reducing the yield of the target molecule.Optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to favor the desired isomer. Proper purification techniques are also crucial.
Inefficient Purification The desired product may be lost during workup and purification steps. The polar nature of the amino and keto groups can make extraction and chromatography challenging.Optimize the workup procedure, including the pH of the aqueous washes. For column chromatography, experiment with different solvent systems to achieve good separation.

Frequently Asked Questions (FAQs)

Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

A2: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions. It is generally less reactive than acetyl chloride, which may require adjusting the reaction conditions, such as using a higher temperature or a longer reaction time, to achieve a comparable yield.

Q3: What are some potential side products in this reaction?

A3: Potential side products can include other acylated isomers, di-acylated products, and products resulting from the reaction of the amino group. The amino group can be acylated, although this is less likely under Friedel-Crafts conditions where the Lewis acid complexes with the amine. Careful control of the reaction conditions can minimize the formation of these byproducts.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 2-chloro-3-aminopyridine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-chloro-3-aminopyridine

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride or Acetic anhydride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 - 2.5 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 2-chloro-3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, allow the reaction to stir at 0 °C for a period, then warm to room temperature and continue stirring. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Scheme and Key Parameters

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product 2-chloro-3-aminopyridine 2-chloro-3-aminopyridine Product_Node This compound 2-chloro-3-aminopyridine->Product_Node Friedel-Crafts Acylation Acylating Agent Acetyl Chloride or Acetic Anhydride Acylating Agent->Product_Node AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product_Node Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product_Node Temperature Temperature (0°C to RT/Heat) Temperature->Product_Node

Caption: Key components and conditions for the synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents Reagent & Condition Checks cluster_catalyst Catalyst Evaluation cluster_temp Temperature Optimization cluster_purification Purification Review start Low Yield Observed check_reagents 1. Check Reagents & Conditions start->check_reagents anhydrous Ensure anhydrous conditions? check_reagents->anhydrous check_catalyst 2. Evaluate Catalyst fresh_catalyst Used fresh/anhydrous AlCl₃? check_catalyst->fresh_catalyst check_temp 3. Optimize Temperature temp_profile Optimize temperature profile? check_temp->temp_profile check_purification 4. Review Purification workup_ph Adjust workup pH? check_purification->workup_ph success Improved Yield stoichiometry Verify stoichiometry? anhydrous->stoichiometry Yes stoichiometry->check_catalyst Yes catalyst_loading Increase catalyst loading? fresh_catalyst->catalyst_loading Yes catalyst_loading->check_temp Yes temp_profile->check_purification Yes column_conditions Optimize chromatography? workup_ph->column_conditions Yes column_conditions->success Yes

Caption: A stepwise guide to troubleshooting low reaction yields.

Technical Support Center: Reducing Byproduct Formation in 2-Chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in reactions involving 2-chloropyridine. The focus is on identifying and minimizing the formation of unwanted byproducts in common synthetic transformations.

I. Hydrolysis of 2-Chloropyridine to 2-Hydroxypyridine/2-Pyridone

The formation of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) is a common byproduct, especially in reactions involving aqueous bases or high temperatures.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the hydrolysis of 2-chloropyridine to 2-hydroxypyridine a significant side reaction?

A1: Hydrolysis is promoted by several factors. High temperatures and the presence of water are the primary contributors. The reaction can occur under both acidic and basic aqueous conditions. For instance, reacting 2-chloropyridine with concentrated hydrochloric acid at 150°C under pressure can lead to the formation of 2-hydroxypyridine, although the yield may be low. Conversely, using aqueous alkaline solutions, particularly with a phase-transfer catalyst or a co-solvent like a tertiary alcohol, can also drive this hydrolysis to high conversion.

Q2: I am observing a significant amount of 2-hydroxypyridine in my reaction. How can I minimize its formation?

A2: To minimize the formation of 2-hydroxypyridine, it is crucial to control the amount of water in your reaction. Using anhydrous solvents and reagents is a critical first step. Ensure that your solvents are properly dried and that any bases used are anhydrous. If your reaction must be run in the presence of water, consider lowering the reaction temperature and using a less basic pH to the extent that it does not significantly hinder your desired reaction.

Q3: Are there any specific reagents that can accelerate the unwanted hydrolysis of 2-chloropyridine?

A3: Yes, strong aqueous bases like potassium hydroxide, especially in the presence of a tertiary alcohol such as tertiary butyl alcohol or amyl alcohol, can surprisingly lead to high yields of 2-hydroxypyridine. While this is a method for the synthesis of 2-hydroxypyridine, it highlights conditions to avoid if it is an unwanted byproduct.

Troubleshooting Guide: Unwanted Hydrolysis

Issue: Formation of 2-hydroxypyridine/2-pyridone byproduct is confirmed by analytical techniques (e.g., LC-MS, NMR).

G start 2-Hydroxypyridine byproduct detected check_water Assess water content in the reaction start->check_water high_water High water content suspected check_water->high_water Yes low_water Low water content check_water->low_water No solution1 Use anhydrous solvents and reagents. Dry glassware thoroughly. high_water->solution1 check_temp Evaluate reaction temperature low_water->check_temp high_temp High temperature (>80°C) check_temp->high_temp Yes low_temp Moderate temperature check_temp->low_temp No solution2 Lower reaction temperature if possible. high_temp->solution2 check_base Check base strength and concentration low_temp->check_base strong_base Strong aqueous base used check_base->strong_base Yes mild_base Mild or non-aqueous base check_base->mild_base No solution3 Switch to a non-aqueous base or a weaker base. strong_base->solution3 end_node Byproduct minimized mild_base->end_node solution1->end_node solution2->end_node solution3->end_node

Troubleshooting workflow for hydrolysis.

II. Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for functionalizing 2-chloropyridine. However, they are often plagued by side reactions like homocoupling and hydrodehalogenation.

A. Suzuki Coupling: Homocoupling Byproduct

Homocoupling of the boronic acid reagent to form a symmetrical bipyridine is a common side reaction that reduces the yield of the desired cross-coupled product.

Q1: What are the main causes of boronic acid homocoupling in the Suzuki coupling of 2-chloropyridine?

A1: The primary causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules. When using a Pd(II) source, the precatalyst must be reduced in situ to the active Pd(0) form, and one pathway for this reduction is the homocoupling of the boronic acid.

Q2: How can I minimize homocoupling byproducts?

A2: Rigorous degassing of your reaction mixture is the most critical step. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique. Using a Pd(0) source directly or an efficient precatalyst system can also reduce homocoupling. Additionally, employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it more competitive than homocoupling.

While direct quantitative data on homocoupling byproduct yields are scarce in comparative studies, the yield of the desired product is a strong indicator of the efficiency of the catalytic system in suppressing side reactions.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>90
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>90

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloropyridine with a focus on minimizing homocoupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a highly active palladium precatalyst such as SPhos Pd G3 (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

B. Buchwald-Hartwig Amination: Hydrodehalogenation Byproduct

In the Buchwald-Hartwig amination of 2-chloropyridine, a common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.

Q1: What causes hydrodehalogenation in the Buchwald-Hartwig amination of 2-chloropyridine?

A1: Hydrodehalogenation often occurs when the reductive elimination of the desired aminated product is slow, allowing for competing pathways. This can be exacerbated by the presence of trace water or impurities in the base.

Q2: What are the best strategies to suppress the formation of the hydrodehalogenated byproduct?

A2: Several strategies can be employed:

  • Ligand Selection: Use bulky, electron-rich ligands that accelerate reductive elimination. Ligands such as RuPhos and BrettPhos are often effective.

  • Base Purity: Ensure the base (e.g., NaOtBu) is anhydrous and of high purity. Traces of sodium hydroxide or moisture can worsen the problem.

  • Strictly Anhydrous Conditions: All reagents and solvents must be scrupulously dried.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.

This protocol provides a method for the amination of 2-chloropyridine under strictly anhydrous conditions to minimize hydrodehalogenation.

  • Preparation: In a glovebox, add the 2-chloropyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene to make a 0.1-0.5 M solution.

  • Reaction: Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GC-MS or LC-MS.

  • Workup: After the reaction is complete, cool the mixture, dilute with ethyl acetate, and filter through a short plug of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

G start Hydrodehalogenation byproduct detected check_conditions Review Reaction Conditions start->check_conditions check_ligand Ligand Choice check_conditions->check_ligand check_base Base Purity check_conditions->check_base check_anhydrous Anhydrous Conditions check_conditions->check_anhydrous inappropriate_ligand Standard or less bulky ligand check_ligand->inappropriate_ligand impure_base Base may contain moisture/impurities check_base->impure_base wet_conditions Solvent/reagents not fully anhydrous check_anhydrous->wet_conditions solution1 Use bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) inappropriate_ligand->solution1 solution2 Use fresh, high-purity anhydrous base impure_base->solution2 solution3 Ensure all reagents and solvents are scrupulously dried. Use glovebox/Schlenk techniques. wet_conditions->solution3 end_node Byproduct minimized solution1->end_node solution2->end_node solution3->end_node

Troubleshooting hydrodehalogenation.

III. Byproducts in Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides is a valuable method for forming C(sp³)-C(sp²) bonds. A major side reaction is the dimerization of the alkyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the nickel-catalyzed cross-coupling of 2-chloropyridine with an alkyl bromide?

A1: The dimerization of the alkyl bromide is a major competing reaction. Under certain conditions, this can become the predominant product.

Q2: How can I favor the desired cross-coupling product over alkyl bromide dimerization?

A2: The choice of ligand is critical. For the cross-coupling of 2-chloropyridine with alkyl bromides, a rigid bathophenanthroline ligand has been shown to provide higher yields of the cross-coupled product compared to other bidentate and tridentate imine ligands, which can favor dimerization. Reaction temperature also plays a role; higher temperatures can decrease the selectivity for the desired product.

Data Presentation: Effect of Ligand on Ni-Catalyzed Cross-Coupling

The following data illustrates the impact of different ligands on the yield of the cross-coupled product between 2-chloropyridine and ethyl 4-bromobutyrate. A lower yield of the desired product often correlates with an increase in the alkyl dimer byproduct.

EntryLigandYield of Cross-Coupled Product (%)
1Bathophenanthroline82
21,10-Phenanthroline64
34,4’-di-t-butyl-2,2’-bipyridine66
44,4’-di-methoxy-2,2’-bipyridine69
54,4’,4”-tri-tert-butyl-2,2’_6’,2”-terpyridine15 (Alkyl dimer is the major product)

Reaction conditions: NiBr₂·3H₂O (5 mol%), ligand (5 mol%), Mn⁰ (2 equiv), DMF, 4-22 h. Yields are GC yields.

Experimental Protocol: Minimizing Alkyl Dimerization

This protocol is based on an optimized procedure for the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.

  • Reaction Setup: To a vial, add NiBr₂·3H₂O (0.15 mmol), bathophenanthroline (0.15 mmol), 2-chloropyridine (3.00 mmol), the alkyl bromide (3.30 mmol), and Mn⁰ powder (6.00 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (1 mL).

  • Reaction: Heat the reaction mixture under air for 4-22 hours.

  • Monitoring: Monitor the reaction progress by GC-MS to observe the formation of the desired product and the alkyl dimer byproduct.

  • Workup and Purification: Upon completion, the reaction mixture can be worked up by standard extractive procedures and purified by column chromatography.

Technical Support Center: Managing Peak Tailing in HPLC Analysis of Basic Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage peak tailing when analyzing basic aminopyridine compounds by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Peak tailing is a common issue in HPLC, particularly for basic compounds like aminopyridines. It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise resolution, accuracy, and quantification.[1][2] This guide provides a systematic approach to troubleshooting and resolving peak tailing.

Initial Assessment: Is it a Chemical or Mechanical Issue?

A simple diagnostic test can help determine the likely origin of peak tailing. Inject a neutral compound. If the neutral compound exhibits a symmetrical peak while your basic aminopyridine compound tails, the issue is likely chemical in nature (i.e., secondary interactions with the stationary phase).[3] If all peaks, including the neutral compound, are tailing, the problem is more likely mechanical or related to the HPLC system itself.[3]

Q1: My aminopyridine peak is tailing, but a neutral compound gives a good peak shape. What should I do?

This strongly suggests a chemical interaction between your basic analyte and the stationary phase. The primary cause of this is often the interaction of protonated basic compounds with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2][3][4][5][6]

Here is a step-by-step troubleshooting workflow:

G start Tailing observed for basic aminopyridine check_neutral Inject a neutral compound. Does it tail? start->check_neutral chemical_issue Chemical Issue: Secondary Silanol Interactions check_neutral->chemical_issue No mechanical_issue Mechanical Issue: Refer to Q2 check_neutral->mechanical_issue Yes ph_adjust Adjust Mobile Phase pH (e.g., to pH 2-3) chemical_issue->ph_adjust buffer_inc Increase Buffer Concentration (e.g., 20-50 mM) ph_adjust->buffer_inc If tailing persists resolved Peak Shape Improved ph_adjust->resolved additive Add a Mobile Phase Modifier (e.g., 0.1% TFA or TEA) buffer_inc->additive If tailing persists buffer_inc->resolved column_select Select a Different Column (e.g., End-capped, Hybrid, Polymer) additive->column_select If tailing persists additive->resolved column_select->resolved

Caption: Troubleshooting workflow for chemical-based peak tailing.

Detailed Steps for Chemical Issues:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 3 is often the most effective first step.[4][7][8][9] At this low pH, the residual silanol groups on the silica stationary phase are protonated (Si-OH), minimizing their ability to interact with the positively charged aminopyridine.[7][8]

  • Increase Buffer Concentration: If adjusting the pH is not sufficient, increasing the buffer concentration (typically to 20-50 mM for UV detection) can help.[7][8][9] A higher buffer concentration can better maintain the set pH on the column surface and can also help to mask the residual silanol groups.[10]

  • Use Mobile Phase Additives:

    • Acidic Additives: Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can both lower the pH and act as an ion-pairing agent, further reducing interactions.[5][9]

    • Basic Additives (Competitive Inhibition): For older columns (Type A silica), adding a small, basic compound like triethylamine (TEA) at a concentration of around 0.05% to 0.1% can be effective.[1][8][11] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the aminopyridine analyte.[8]

  • Change the Column: If mobile phase optimization does not resolve the issue, the column itself may be the problem.

    • Modern Columns: Switch to a modern, high-purity "Type B" silica column, which has fewer and less acidic residual silanol groups.[1]

    • End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[2][4]

    • Alternative Stationary Phases: Consider columns with stationary phases that are less prone to these interactions, such as:

      • Hybrid Silica/Polymer Columns: These offer a wider usable pH range and reduced silanol activity.[1][5]

      • Polymer-based Columns: These eliminate the issue of silanol interactions altogether.[1]

      • Embedded Polar Group Columns: These have a polar group embedded in the alkyl chain, which can also help shield the analyte from residual silanols.[12]

Q2: All of my peaks, including a neutral compound, are tailing. What could be the cause?

This indicates a potential mechanical or system-wide issue.

Troubleshooting Steps for Mechanical Issues:

  • Check for Dead Volume: Extra-column dead volume from poorly made connections, or using tubing with an unnecessarily large internal diameter, can cause band broadening and tailing.[6][7] Ensure all fittings are tight and use narrow-bore tubing where possible.

  • Inspect the Column for Voids or Contamination:

    • A void at the head of the column can cause peaks to tail.[2][4][13] This can result from pressure shocks or dissolution of the silica bed at high pH.

    • A blocked or contaminated inlet frit can also distort peak shape.[2]

    • Solution: Try reversing the column and flushing it with a strong solvent (be sure to check the manufacturer's instructions before reversing). If this doesn't work, the column may need to be replaced.[2][7]

  • Evaluate Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing.[7][9]

    • Solution: Dilute your sample or reduce the injection volume and see if the peak shape improves.[7][9]

  • Check for Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution: Ideally, dissolve the sample in the mobile phase itself or in a weaker solvent.[11]

Frequently Asked Questions (FAQs)

Q: Why are basic compounds like aminopyridines particularly prone to tailing? A: Basic compounds are often protonated (positively charged) in typical reversed-phase mobile phases. Silica-based stationary phases contain residual silanol groups (Si-OH) which can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~3-4.[1][4][5][14] The electrostatic interaction between the positively charged basic analyte and the negatively charged silanol sites creates a secondary retention mechanism, leading to peak tailing.[1][3]

G cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si O1 O Silica->O1 O2 O⁻ Silica->O2 Ionized Silanol (Active Site) H H O1->H Analyte Aminopyridine-H⁺ Analyte->O2 Strong Secondary Interaction (Tailing)

Caption: Interaction of protonated aminopyridine with an ionized silanol group.

Q: What is the ideal mobile phase pH for analyzing basic aminopyridines? A: To minimize silanol interactions, a low pH of 2-3 is generally recommended.[1][4][7] This ensures the silanol groups are fully protonated and neutral. However, you must also consider the pKa of your aminopyridine. Operating at a pH at least 1.5 to 2 units away from the analyte's pKa will ensure it is in a single ionic state, preventing peak distortion.[10][15] For some applications, a high pH (e.g., pH 10) can be used to deprotonate the basic analyte, making it neutral. This requires a pH-stable column, such as a hybrid or polymer-based column.[5]

Q: What is column end-capping and how does it help? A: End-capping is a chemical process applied after the primary stationary phase (like C18) is bonded to the silica. It uses a small silanizing reagent (like trimethylchlorosilane) to react with and block a significant portion of the remaining, accessible silanol groups.[2][4] This reduces the number of active sites available to interact with basic analytes, resulting in improved peak symmetry.[2][6]

Q: How do mobile phase additives like TFA and TEA work?

AdditiveTypeTypical ConcentrationMechanism of Action
Trifluoroacetic Acid (TFA) Acid / Ion-Pairing Agent0.05% - 0.1%Lowers mobile phase pH to protonate silanols. The TFA anion can also form an ion pair with the protonated basic analyte, masking its positive charge and improving peak shape.[5]
Formic Acid Acid0.1%Lowers mobile phase pH to protonate silanols. It is a volatile modifier, making it highly compatible with mass spectrometry (MS) detection.[5][9]
Triethylamine (TEA) Sacrificial Base0.05% - 0.1%A small basic molecule that competes with the analyte for interaction with active silanol sites, effectively masking them.[1][8][11] It is not MS-friendly.

Q: Can temperature affect peak tailing for aminopyridines? A: Yes, temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by speeding up the kinetics of the secondary interactions. However, its effect can vary depending on the specific analyte and conditions. It is a parameter that can be explored during method development.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Tailing

This protocol describes a systematic approach to evaluating the effect of mobile phase pH on the peak shape of a basic aminopyridine compound.

  • Initial Conditions:

    • Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic or a shallow gradient (e.g., 20-50% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength for the aminopyridine.

    • Initial pH: Adjust the pH of Mobile Phase A to 7.0 using acetic acid or ammonium hydroxide.

  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject the aminopyridine standard and record the chromatogram. Calculate the tailing factor (Asymmetry Factor). A value > 1.2 indicates significant tailing.[7]

    • Prepare a new batch of Mobile Phase A and adjust the pH to 3.0 using formic acid.

    • Re-equilibrate the system with the pH 3.0 mobile phase.

    • Inject the same standard and record the chromatogram.

    • Compare the peak shape and tailing factor from the chromatogram at pH 7.0 and pH 3.0. A significant reduction in tailing is expected at the lower pH.[4]

  • Expected Outcome: The chromatogram at pH 3.0 should show a more symmetrical peak with a tailing factor closer to 1.0 compared to the chromatogram at pH 7.0.

Protocol 2: Using a Sacrificial Base (TEA) to Improve Peak Shape

This protocol is useful for older columns or when pH adjustment alone is insufficient. Note: This is not suitable for LC-MS applications.

  • Initial Conditions:

    • Use the same column and instrument conditions as in Protocol 1, with the mobile phase pH set to a mid-range value where tailing is observed (e.g., pH 6-7).

  • Procedure:

    • Run the aminopyridine standard to obtain a baseline chromatogram showing the peak tailing.

    • Prepare a new aqueous mobile phase (Mobile Phase A) containing 0.1% (v/v) triethylamine (TEA). Adjust the pH to the desired value (e.g., pH 7.0) using an appropriate acid (e.g., phosphoric acid).

    • Thoroughly flush the HPLC system and column with the new TEA-containing mobile phase. Equilibration may take longer than usual.

    • Inject the standard again and record the chromatogram.

  • Expected Outcome: The TEA in the mobile phase will compete for the active silanol sites, leading to a marked improvement in the peak symmetry of the basic aminopyridine.

References

Technical Support Center: Grignard Reactions for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Grignard reactions involving substituted pyridines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with these powerful synthetic transformations.

Troubleshooting Guide

This section addresses specific issues that may arise during the formation and use of pyridyl Grignard reagents.

Q1: My Grignard reaction with a halopyridine won't start. What should I do?

A1: Initiation failure is a common problem. Grignard reagent formation is an autocatalytic process that relies on the activation of the magnesium surface. Here are several steps to troubleshoot initiation:

  • Ensure Anhydrous Conditions: Grignard reagents react readily with protic sources, especially water.[1] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and the reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.[2]

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings before adding solvent to break them up and expose fresh surfaces.

    • Chemical Activation: Add a small crystal of iodine (I₂).[2][3] The reaction has initiated when the characteristic purple/brown color of the iodine fades. Alternatively, a few drops of 1,2-dibromoethane can be used.

  • Check Your Halopyridine: The reactivity of the C-X bond is crucial. Iodopyridines are the most reactive, followed by bromopyridines. Chloropyridines are significantly less reactive and may require longer initiation times or more stringent activation methods.[3]

  • Apply Gentle Heat: A small amount of heat from a heat gun directed at the flask can help initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[1]

  • Add a Concentrated Drop: Add a small amount of your halopyridine solution directly to the magnesium surface without stirring to create a localized high concentration, which can aid initiation.

Q2: I'm observing a low yield of my desired product. What are the potential causes?

A2: Low yields can result from several competing side reactions or suboptimal conditions.

  • Wurtz-Coupling (Homocoupling): The newly formed pyridyl Grignard reagent can react with the starting halopyridine to form a bipyridine dimer. This is a major side reaction.[3] To minimize this, use a slow, controlled addition of the halopyridine solution to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Reaction with Functional Groups: Grignard reagents are strong bases and nucleophiles. They will react with acidic protons (e.g., -OH, -NH₂, -COOH) and electrophilic functional groups like esters, ketones, nitriles, or amides on your pyridine substrate or electrophile.[4][5] If such groups are present, they may need to be protected prior to the Grignard reaction.

  • Reagent Degradation: The Grignard reagent can degrade over time, especially if heated for extended periods. The appearance of a cloudy, black mixture can indicate decomposition.[3] It is often best to use the Grignard reagent immediately after its formation.

  • Poor Reagent Formation: If the initiation was poor or incomplete, the concentration of your Grignard reagent will be lower than expected. Consider titrating the Grignard solution before use to determine its exact molarity.

Q3: My reaction mixture is turning dark/black and cloudy. Is this normal?

A3: While a grayish and cloudy appearance is typical due to the insoluble Grignard reagent and magnesium solids, a significant darkening or blackening, especially after prolonged heating, can be a sign of reagent decomposition.[3] This may contribute to lower yields. It is generally advisable to avoid excessively long reaction times or high temperatures during the formation step. Once the majority of the magnesium has been consumed, the reagent is typically ready for use.

Q4: How do I prevent homocoupling (Wurtz reaction) of my pyridyl Grignard reagent?

A4: Homocoupling is a significant issue where PyMgX reacts with PyX. To mitigate this:

  • Slow Addition: Add the halopyridine solution dropwise to the magnesium suspension. This ensures the halide is consumed as it is added, keeping its concentration low.

  • Use an Excess of Magnesium: Using a slight excess of magnesium (e.g., 1.2-1.5 equivalents) can help ensure the halopyridine reacts preferentially at the metal surface.

  • Consider Halogen-Metal Exchange: For complex or sensitive substrates, switching from the classical magnesium insertion method to a halogen-magnesium exchange reaction at low temperature using a reagent like i-PrMgCl·LiCl can dramatically reduce side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare a functionalized pyridyl Grignard reagent?

A1: The optimal method depends on the functional groups present on your pyridine ring.

  • For robust substrates: Classical insertion of magnesium into a C-X bond works well.[2]

  • For sensitive substrates (containing esters, nitriles, etc.): The halogen-magnesium exchange using "Turbo Grignard" reagents like i-PrMgCl·LiCl is superior. This method proceeds rapidly at low temperatures (-20 °C to 0 °C), which preserves many sensitive functional groups that would be attacked by a Grignard reagent at higher temperatures.[6][7][8]

Q2: What are "Turbo Grignards" (iPrMgCl·LiCl) and when should I use them?

A2: "Turbo Grignards" are solutions of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl). The LiCl breaks down the oligomeric aggregates of the Grignard reagent, leading to a dramatic increase in solubility and reactivity.[6][8] You should use them when:

  • You are performing a halogen-magnesium exchange, as they significantly accelerate the reaction.[7]

  • Your pyridine substrate contains sensitive functional groups.

  • You are working with electron-rich or sterically hindered halopyridines that are slow to react under classical conditions.

Q3: What are Knochel-Hauser bases and how are they used with pyridines?

A3: Knochel-Hauser bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), are strong, non-nucleophilic bases used for direct C-H activation (magnesiation).[9][10] Instead of starting with a halopyridine, you can use a Knochel-Hauser base to selectively deprotonate the pyridine ring at a specific position, generating the pyridyl Grignard reagent in situ. This is particularly useful for introducing a Grignard handle at a position that is not easily accessible via a halogenated precursor.[9]

Q4: Which solvent (THF vs. Diethyl Ether) is better for pyridine Grignard reactions?

A4: Tetrahydrofuran (THF) is generally the preferred solvent. Its higher boiling point allows for a wider range of reaction temperatures, and its greater Lewis basicity helps to stabilize the Grignard reagent, often leading to better yields and solubility compared to diethyl ether.[2][3]

Q5: My substituted pyridine has other functional groups (ester, nitrile, etc.). Will this interfere with the Grignard reaction?

A5: Yes, absolutely. Grignard reagents are incompatible with most electrophilic functional groups and any functional group with acidic protons.[4] The Grignard reagent will preferentially react with these sites rather than your intended electrophile. If these groups are present, you must either use a protection strategy or employ a low-temperature halogen-magnesium exchange method with a reagent like i-PrMgCl·LiCl, which shows tolerance for a wider range of functionalities.[6][9]

Q6: What is the role of a catalyst in reactions involving pyridyl Grignards?

A6: Catalysts, typically based on palladium (Pd) or nickel (Ni), are essential for cross-coupling reactions, such as the Kumada-Corriu coupling.[11][12] In these reactions, the pyridyl Grignard reagent is coupled with another organic halide (e.g., an aryl bromide). The catalyst facilitates the key steps of oxidative addition and reductive elimination that form the new carbon-carbon bond.[13] Without a catalyst, these cross-coupling reactions do not proceed efficiently.[14][15]

Data Presentation

Table 1: Comparison of Common Pyridyl Grignard Formation Methods.

Method Starting Material Key Reagent(s) Typical Temp. Advantages Disadvantages
Classical Insertion Halo-pyridine (I, Br, Cl) Mg⁰ turnings RT to Reflux Simple, inexpensive reagents. Low functional group tolerance; side reactions (Wurtz); initiation can be difficult.
Halogen-Mg Exchange Halo-pyridine (I, Br) i-PrMgCl·LiCl -20 °C to 0 °C High functional group tolerance; fast reaction rates; fewer side reactions. Requires preparation or purchase of a specialized reagent.

| Direct Magnesiation | Substituted Pyridine | TMPMgCl·LiCl | -20 °C to RT | C-H activation avoids need for halogenated precursors; excellent regioselectivity. | Requires a directing group for selectivity; base is highly reactive. |

Table 2: Effect of Catalysts on Kumada Coupling Yields with 2-Pyridyl Grignard Reagents.[14]

Electrophile Catalyst System Yield (%)
4-Bromoanisole [Pd(dba)₂] / (1-Ad)P(O)H 85%
4-Bromotoluene [Pd(dba)₂] / (1-Ad)P(O)H 94%
1-Bromo-4-(trifluoromethyl)benzene [Pd(dba)₂] / (1-Ad)P(O)H 81%
2-Bromonaphthalene [Pd(OAc)₂] / (1-Ad)P(O)H Complex 90%
3-Bromopyridine [Pd(OAc)₂] / (1-Ad)P(O)H Complex 52%

(Conditions: Reactions typically run in THF at 60°C. Yields are for isolated products. dba = dibenzylideneacetone; 1-Ad = 1-adamantyl)

Experimental Protocols

Protocol 1: Classical Preparation of 2-Pyridylmagnesium Bromide [2]

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under vacuum. Allow the apparatus to cool to room temperature under a nitrogen atmosphere.

  • Reagents: Add magnesium turnings (1.2 equiv.) to the flask along with a single crystal of iodine. Add enough anhydrous THF to just cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equiv.) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

  • Formation: Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours or until most of the magnesium is consumed. The resulting grey, cloudy suspension is the Grignard reagent, ready for use.

Protocol 2: Preparation of a Functionalized Pyridyl Grignard via Halogen-Magnesium Exchange [6]

  • Preparation: Under an inert nitrogen atmosphere, add the functionalized bromo- or iodo-pyridine (1.0 equiv.) to a flame-dried flask and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (typically -20 °C).

  • Addition: Slowly add a solution of i-PrMgCl·LiCl (1.05 equiv., commercially available or pre-prepared) to the cooled substrate solution over 15-30 minutes.

  • Completion: Stir the reaction mixture at this temperature for the time required to complete the exchange (often 30-60 minutes, can be monitored by TLC or GC/MS by quenching aliquots). The resulting solution contains the functionalized pyridyl Grignard and is ready for reaction with an electrophile.

Visualizations

Workflow cluster_prep Phase 1: Preparation cluster_formation Phase 2: Formation cluster_reaction Phase 3: Reaction & Workup A Dry Glassware (Flame-dry under vacuum) B Add Mg Turnings & Iodine Crystal A->B C Add Anhydrous THF B->C D Initiate Reaction (Add small amount of Py-X) C->D E Slowly Add Remaining Py-X D->E F Stir to Completion (Mg consumed) E->F G Cool Reagent (e.g., 0 °C) F->G H Add Electrophile (e.g., Aldehyde) G->H I Aqueous Workup (e.g., aq. NH4Cl) H->I J Isolate Product I->J

Caption: Experimental workflow for a classical Grignard reaction.

Troubleshooting action action problem problem start Reaction does not initiate (no heat, no color change) q1 Are conditions strictly anhydrous? start->q1 q2 Is Mg surface activated? q1->q2 Yes a1 ACTION: Flame-dry all glassware. Use anhydrous solvent. q1->a1 No q3 Is halide reactive enough? (Br > Cl) q2->q3 Yes a2 ACTION: Add Iodine crystal. Use heat gun briefly. q2->a2 No p1 PROBLEM: Py-Cl is unreactive. Consider Py-Br or exchange method. q3->p1 No (Using Py-Cl) p2 PROBLEM: Other issue. Check reagent quality. q3->p2 Yes

Caption: Troubleshooting decision tree for Grignard initiation failure.

Methods cluster_halopyridine Starting from Halopyridines cluster_ch Starting from C-H Bonds classical Classical Insertion (Mg⁰) result Pyridyl Grignard Reagent (Py-MgX) classical->result Good for simple substrates exchange Halogen-Magnesium Exchange (i-PrMgCl·LiCl) exchange->result Best for functionalized substrates deprotonation Direct Magnesiation (TMPMgCl·LiCl) deprotonation->result Avoids halogen precursor

Caption: Relationship between advanced magnesiation methods for pyridines.

References

stability and storage conditions for 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It is recommended to store the compound at a temperature between 0-8°C.[1] For long-term storage, keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]

Q2: What is the expected appearance of this compound?

A: The compound should appear as a yellow crystalline powder.[1]

Q3: What is the shelf life of this compound?

A: The specific shelf life under recommended conditions is not explicitly stated. However, the compound is noted for its stability and reactivity under various conditions, making it suitable for diverse formulations.[1] To ensure optimal performance, it is best to use it within the manufacturer's recommended timeframe and to re-test the purity if it has been stored for an extended period.

Q4: How should I handle this compound safely?

A: As with related aminopyridine compounds, you should handle this chemical with adequate ventilation, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][3][4][5] Minimize dust generation and accumulation.[2][6] Wash hands thoroughly after handling.[2]

Q5: Is this compound soluble in water?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Appearance (e.g., discoloration, clumping) 1. Improper Storage: Exposure to light, moisture, or elevated temperatures. 2. Contamination: Introduction of foreign substances.1. Verify that the compound has been stored according to the recommended conditions (0-8°C, dry, dark). 2. Check the purity of the compound using a suitable analytical method like HPLC. 3. If contamination is suspected, it is recommended to use a fresh, unopened vial.
Difficulty Dissolving the Compound 1. Incorrect Solvent: The chosen solvent may not be appropriate for this compound. 2. Low Temperature: The solvent may be too cold. 3. Saturation: The solution may have reached its saturation point.1. Test solubility in common organic solvents such as ethanol, methanol, or acetone. 2. Gently warm the solution or use sonication to aid dissolution. 3. Try increasing the volume of the solvent.
Inconsistent Experimental Results 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Inaccurate Weighing: Errors in measuring the amount of compound. 3. Reaction Conditions: The experimental setup may not be optimal.1. Assess the purity of your sample via HPLC or another suitable analytical technique. If degradation is confirmed, use a new batch of the compound. 2. Ensure your balance is properly calibrated and that you are using appropriate weighing techniques. 3. Review your experimental protocol to ensure all parameters are correct.

Compound Properties and Storage Summary

ParameterValueSource
Chemical Name This compound[1]
CAS Number 342899-35-8[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.6 g/mol [1]
Appearance Yellow crystalline powder[1]
Purity ≥ 97% (HPLC)[1]
Melting Point 158-162 °C[1]
Recommended Storage 0-8°C[1]

Experimental Protocols

Protocol for Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of this compound. The specific parameters may need to be optimized for your system.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of the reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve if quantitative analysis is required.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the test sample.

    • Dissolve in the same solvent used for the standard solution to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of the compound (a photodiode array detector is recommended).

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30°C.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizations

TroubleshootingWorkflow start Start: Encountering Issue (e.g., poor yield, unexpected data) check_appearance Is the compound's appearance as expected? (Yellow crystalline powder) start->check_appearance check_solubility Is the compound dissolving properly? check_appearance->check_solubility Yes use_new_vial Use a fresh vial of the compound check_appearance->use_new_vial No check_purity Assess Purity (e.g., via HPLC) check_solubility->check_purity Yes optimize_solubility Optimize Solubility (change solvent, warm, sonicate) check_solubility->optimize_solubility No is_pure Is purity ≥ 97%? check_purity->is_pure review_protocol Review Experimental Protocol (reagents, conditions, calculations) is_pure->review_protocol Yes is_pure->use_new_vial No end_good Proceed with Experiment review_protocol->end_good end_bad Contact Technical Support use_new_vial->end_bad optimize_solubility->check_purity StorageStability compound This compound (Optimal Stability) storage_conditions Recommended Storage Conditions compound->storage_conditions degradation_factors Factors Leading to Degradation compound->degradation_factors temp Temperature: 0-8°C storage_conditions->temp light Protect from Light storage_conditions->light moisture Keep Dry (Tightly Sealed Container) storage_conditions->moisture atmosphere Well-ventilated Area storage_conditions->atmosphere high_temp Elevated Temperature degradation_factors->high_temp uv_light Exposure to Light/UV degradation_factors->uv_light humidity Exposure to Moisture/Humidity degradation_factors->humidity oxidizers Contact with Strong Oxidizers degradation_factors->oxidizers

References

Technical Support Center: Synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is based on a hypothesized synthetic route, the Friedel-Crafts acylation of 3-amino-2-chloropyridine, as a specific, publicly available, detailed experimental protocol for the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone could not be located. The potential impurities and troubleshooting advice are derived from established principles of organic chemistry and known side reactions of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on the structure of the target molecule, a Friedel-Crafts acylation of 3-amino-2-chloropyridine with an acetylating agent such as acetyl chloride or acetic anhydride is the most likely synthetic method. This reaction is typically catalyzed by a Lewis acid, for instance, aluminum chloride (AlCl₃).

Q2: What are the critical parameters to control during this synthesis?

A2: Key parameters to control include:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous reagents and solvents must be used.

  • Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts. It should be carefully controlled and optimized.

  • Stoichiometry of the Lewis Acid: The Lewis acid catalyst often forms a complex with both the starting amine and the product ketone. Therefore, a stoichiometric amount or even an excess of the catalyst is often required.

  • Purity of Starting Materials: The purity of 3-amino-2-chloropyridine and the acetylating agent is crucial to prevent the formation of unwanted side products.

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors:

  • Catalyst Deactivation: As mentioned, moisture can deactivate the Lewis acid catalyst.

  • Substrate Deactivation: The pyridine ring is inherently electron-deficient, and the amino group can complex with the Lewis acid, further deactivating the ring towards electrophilic substitution.

  • Product Complexation: The ketone product forms a complex with the Lewis acid, which may require a specific workup procedure to liberate the product.

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized for this specific substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the hypothesized Friedel-Crafts acylation route.

Issue 1: No or Low Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been handled under strictly anhydrous conditions. Consider using a freshly opened bottle or subliming the catalyst before use.
Insufficient Catalyst Increase the molar ratio of the Lewis acid to the substrate. Due to complexation with the amino group and the product, more than a catalytic amount is often necessary.
Low Reaction Temperature Gradually increase the reaction temperature. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate. Monitor for the formation of degradation products.
Deactivated Substrate The combination of the pyridine ring and the chloro- and amino-substituents can render the substrate unreactive under standard conditions. A more reactive acetylating agent or a stronger Lewis acid might be required.
Issue 2: Formation of Multiple Products/Impurity Peaks in Analysis (e.g., HPLC, GC-MS)
Possible Cause Troubleshooting Step
Isomeric Products Acylation may occur at other positions on the pyridine ring, although the 4-position is sterically and electronically favored. Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. A thorough purification by column chromatography may be necessary to separate isomers.
Di-acylation Although the first acylation is deactivating, under harsh conditions, a second acetyl group might be introduced. Use a milder acetylating agent or reduce the reaction time and temperature.
Side Reactions of the Amino Group The amino group can be acylated. While this is generally reversible upon workup, it can complicate the reaction mixture. Consider protecting the amino group before acylation, followed by a deprotection step.
Hydrolysis of Chloro Group If water is present, the chloro group could potentially be hydrolyzed to a hydroxyl group, leading to the formation of a hydroxy-pyridinone derivative. Ensure strictly anhydrous conditions.

Common Impurities Profile

The following table summarizes potential impurities that could be observed during the synthesis of this compound.

Impurity Name Structure Molecular Weight Potential Origin Analytical Signature (Anticipated)
3-Amino-2-chloropyridine128.56Unreacted starting material.A peak corresponding to the starting material in HPLC or GC-MS.
1-(3-Acetamido-2-chloropyridin-4-yl)ethanone212.63Acylation of the amino group.A higher molecular weight peak in MS, characteristic amide peaks in IR.
Isomeric Acetylated Products (e.g., 5-acetyl or 6-acetyl)170.60Non-regioselective acylation.Peaks with the same mass as the product in MS, but different retention times in chromatography.
Di-acetylated Product212.63Over-acylation of the pyridine ring.A higher molecular weight peak in MS.
1-(3-Amino-2-hydroxypyridin-4-yl)ethanone152.15Hydrolysis of the chloro-substituent.A peak with a mass corresponding to the loss of Cl and gain of OH in MS.

Experimental Protocols (Hypothesized)

Method: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) to an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.1 to 1.5 equivalents). To this mixture, add a solution of 3-amino-2-chloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to 0°C and quench it by carefully pouring it over crushed ice and a dilute acid solution (e.g., 1M HCl). This will hydrolyze the aluminum complexes.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visual Troubleshooting Workflow

G cluster_reagents Reagent Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Condition Issues cluster_impurities Impurity Analysis start Low Yield or Impure Product in Synthesis check_reagents Check Purity and Anhydrous Nature of Reagents and Solvents start->check_reagents check_catalyst Verify Activity and Stoichiometry of Lewis Acid Catalyst start->check_catalyst check_conditions Review Reaction Temperature and Time start->check_conditions analyze_impurities Characterize Impurities by LC-MS, GC-MS, or NMR start->analyze_impurities reagent_impure Impure Starting Materials? check_reagents->reagent_impure reagent_wet Moisture Contamination? check_reagents->reagent_wet catalyst_inactive Catalyst Deactivated? check_catalyst->catalyst_inactive catalyst_insufficient Insufficient Catalyst? check_catalyst->catalyst_insufficient temp_low Temperature Too Low? check_conditions->temp_low time_short Reaction Time Too Short? check_conditions->time_short isomers Isomeric Products Detected? analyze_impurities->isomers side_reactions Side-Reaction Products Detected? analyze_impurities->side_reactions purify_reagents Purify/Dry Reagents and Solvents reagent_impure->purify_reagents reagent_wet->purify_reagents end Successful Synthesis purify_reagents->end use_fresh_catalyst Use Fresh/Sublimed Catalyst catalyst_inactive->use_fresh_catalyst increase_catalyst Increase Catalyst Loading catalyst_insufficient->increase_catalyst use_fresh_catalyst->end increase_catalyst->end optimize_temp Optimize Reaction Temperature temp_low->optimize_temp increase_time Increase Reaction Time time_short->increase_time optimize_temp->end increase_time->end optimize_purification Optimize Chromatographic Separation isomers->optimize_purification modify_conditions Modify Reaction Conditions to Minimize Side Reactions side_reactions->modify_conditions optimize_purification->end modify_conditions->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and address frequently asked questions (FAQs) regarding Suzuki-Miyaura cross-coupling reactions with 2-chloropyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a low yield or failing completely?

A1: Low or no product formation is a frequent challenge when using 2-chloropyridines, which are less reactive than their bromo or iodo analogs due to the stronger carbon-chlorine (C-Cl) bond. This increased bond strength makes the initial oxidative addition step of the catalytic cycle more difficult. Key factors contributing to poor outcomes include:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species that disrupt the catalytic cycle.[1]

  • Inactive Catalyst System: Standard catalysts such as Pd(PPh₃)₄ may not be sufficiently active to promote the cleavage of the C-Cl bond.

  • Ineffective Base: The choice of base is critical for activating the boronic acid to facilitate the transmetalation step. An unsuitable base can lead to significantly reduced yields.

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. Insufficient degassing of solvents and reagents is a common reason for low yields.

  • Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy needed for C-Cl bond cleavage.

Troubleshooting Steps:

  • Employ a More Active Catalyst System: Switch to catalyst systems that utilize bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1] These ligands facilitate the formation of the active monoligated palladium(0) species.

  • Screen Various Bases: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often prove effective.

  • Maintain Rigorous Inert Conditions: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas, such as argon or nitrogen.

  • Optimize Reaction Temperature: Incrementally increase the reaction temperature, typically within the 80-120 °C range. The use of microwave irradiation can also be explored to shorten reaction times and potentially enhance yields.[2]

Q2: I am observing the formation of significant side products. What are the common side reactions, and how can they be minimized?

A2: The most prevalent side reactions in Suzuki couplings involving 2-chloropyridines are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom and is often facilitated by the presence of excess water or acidic impurities.

    • Solution: When possible, use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are less susceptible to this side reaction.[1]

  • Homocoupling: This is the self-coupling of the boronic acid, which results in a biaryl byproduct. The presence of oxygen or Pd(II) species often promotes this reaction.

    • Solution: To minimize homocoupling, ensure that the reaction is thoroughly degassed to eliminate oxygen.[1] Either use a Pd(0) source directly or confirm that the Pd(II) precatalyst is efficiently reduced to its active Pd(0) state.

  • Dehalogenation: This side reaction involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom.

    • Solution: This can be triggered by hydride sources within the reaction mixture, such as certain solvents or bases. To mitigate this, maintain an inert atmosphere and select a solvent that is less likely to act as a hydride source.

Q3: My 2-chloropyridine substrate appears to be unreactive. What specific conditions might enhance the coupling?

A3: Due to the reduced reactivity of 2-chloropyridines, highly active catalyst systems and optimized reaction conditions are generally required.[1]

  • Utilize Specialized Ligands: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1]

  • Select a Suitable Base: A strong base is often required. Potassium phosphate (K₃PO₄) has been shown to be effective in these types of challenging couplings.[1]

Q4: How should I select the appropriate base for my reaction?

A4: The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is a prerequisite for the transmetalation step. The choice of base can have a significant impact on the reaction yield.

  • Common Options: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1]

  • Screening is Recommended: The effectiveness of a particular base is highly dependent on the specific substrates, catalyst, and solvent system being used. It is advisable to screen a range of bases to identify the optimal choice for your reaction. For the more challenging couplings of 2-chloropyridines, stronger bases such as K₃PO₄ or Cs₂CO₃ are often a good starting point.

Q5: Is it possible to perform the Suzuki coupling of 2-chloropyridines under aerobic conditions?

A5: It is highly recommended that Suzuki coupling reactions be conducted under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is easily oxidized to the inactive Pd(II) state by oxygen. The presence of oxygen can also facilitate the homocoupling of the boronic acid, both of which will decrease the yield of the desired product.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables provide a summary of typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with a variety of arylboronic acids, offering a benchmark for anticipated results.

Table 1: Influence of Catalyst, Ligand, and Base on the Suzuki Coupling of 2-Chloropyridines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285
22-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane1001692
32-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102478
42-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85
52,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃H₂O501.596
62-chloropyrimidinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃-KFTHF50OvernightModerate

Data compiled from multiple sources.[3][4][5]

Table 2: Recommended Catalyst Systems for 2-Chloropyridine Coupling

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1]
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active for C4-selective coupling of dichloropyridines.[1]
Pd(PPh₃)₄(None)2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1]
Pd₂(dba)₃P(t-Bu)₃1-3% Pd, 2-6% LigandA robust system for coupling aryl chlorides.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This generalized procedure should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[1]

  • Phosphine ligand (e.g., SPhos, 3.6 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere, combine the 2-chloropyridine, boronic acid, base, palladium catalyst, and ligand.[1]

  • Inert Atmosphere: Seal the vessel and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified duration (e.g., 4-24 hours).[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography to yield the desired coupled product.[1]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol, adapted for a microwave reactor, can significantly shorten reaction times.[2]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Aryl boronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/water (2:1)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the 2-chloropyridine, aryl boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane/water (2:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a brief period (e.g., 10-30 minutes).

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Proceed with the workup and purification steps as detailed in Protocol 1.

Mandatory Visualizations

Suzuki_Workflow Experimental Workflow for Suzuki Coupling reagent_prep Reagent Preparation (2-Chloropyridine, Boronic Acid, Base) reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup catalyst_prep Catalyst & Ligand Preparation catalyst_prep->reaction_setup solvent_add Addition of Degassed Solvent reaction_setup->solvent_add heating Heating & Stirring (e.g., 80-120°C) solvent_add->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst system active enough? start->check_catalyst check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. check_catalyst->solution_catalyst No check_base Is the base effective? check_temp->check_base Yes solution_temp Increase temperature to 80-120 °C. Consider microwave irradiation. check_temp->solution_temp No check_inert Is the system properly degassed? check_base->check_inert Yes solution_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). check_base->solution_base No side_reactions Are there significant side products? check_inert->side_reactions Yes solution_inert Degas solvents thoroughly. Purge reaction vessel with inert gas. check_inert->solution_inert No solution_side_reactions Address specific side reactions: Protodeboronation -> Use boronic esters Homocoupling -> Ensure degassing side_reactions->solution_side_reactions

Caption: A flowchart for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Improving Regioselectivity of Reactions with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and functionalization of substituted pyridines, with a focus on achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction on a pyridine ring?

A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] The distribution between the C2 and C4 products is influenced by several factors:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky substituent at the C4 position will direct the nucleophile to the C2 position.[1]

  • Electronic Effects: The electronic nature of other substituents on the pyridine ring can influence the relative electron deficiency at the C2 and C4 positions.[1]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine shows a 16:1 selectivity for the C2 isomer in dichloromethane (DCM), which can be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[1]

Troubleshooting:

  • To favor C4 substitution , consider using a bulkier nucleophile if the substrate allows.

  • To favor C2 substitution , ensure the C4 position is not sterically hindered.

  • Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities.[1]

Q2: My electrophilic aromatic substitution (EAS) reaction on a substituted pyridine is resulting in low yields and poor regioselectivity. What are the likely causes and how can I improve this?

A2: Electrophilic aromatic substitution on the pyridine ring is often challenging due to the electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom which deactivates the ring towards electrophiles, similar to a nitro group in benzene.[1][2][3] Furthermore, many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring.[1]

Troubleshooting:

  • Use Activating Groups: Introduce electron-donating groups (EDGs) onto the pyridine ring to increase its reactivity towards electrophiles.[1]

  • Employ Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to furnish the substituted pyridine.[1]

  • Harsh Reaction Conditions: Be aware that EAS on pyridine often requires more forcing conditions than on benzene.[4]

Q3: How can I achieve functionalization at the C3 position of a pyridine ring?

A3: Directing substitution to the C3 position of pyridine is a significant challenge due to the electronic properties of the ring, which favor nucleophilic and radical attack at C2 and C4.[2] However, several strategies can be employed:

  • Electrophilic Aromatic Substitution: As the position least deactivated towards electrophiles, C3 is the major product in EAS reactions, although overall reactivity is low.[2]

  • Directed ortho-Metalation (DoM): A powerful technique where a directing metalation group (DMG) on the pyridine ring directs deprotonation to the adjacent (ortho) position. For a DMG at C2, this will direct functionalization to C3. For a DMG at C4, this will also direct to C3.[5]

  • Nickel/Lewis Acid Catalysis: Recent advances have shown that Ni/Lewis acid co-catalyzed reactions can achieve meta-selective (C3) alkenylation of pyridines.[6][7]

  • Temporary Dearomatization: This strategy involves the temporary dearomatization of the pyridine ring to create a more electron-rich intermediate that is nucleophilic at the C3 position. Reaction with an electrophile followed by rearomatization yields the C3-substituted pyridine.[8]

Q4: My Minisci reaction is producing a mixture of C2 and C4 isomers. How can I improve the selectivity?

A4: Achieving high regioselectivity in Minisci reactions on pyridines is a common challenge.[2] Several factors can be adjusted to control the outcome:

  • Blocking Groups: A removable blocking group on the nitrogen atom, such as a maleate-derived group, can effectively direct Minisci-type reactions almost exclusively to the C4 position.[2]

  • Reaction Conditions (pH and Solvent): The regioselectivity of radical additions is sensitive to solvent and pH. Acidic conditions often favor attack at the C2 position, so avoiding or minimizing acid may increase the proportion of the C4 product.[2]

  • Steric Hindrance: Introducing bulky N-substituents on a pyridinium salt can sterically shield the C2 and C6 positions, thereby favoring C4-functionalization.[2]

Troubleshooting Guides

Guide 1: Improving C4-Selectivity in Nucleophilic Aromatic Substitution

This guide provides a systematic approach to troubleshooting poor C4-selectivity in SNAr reactions.

G start Start: Poor C4-Selectivity in SNAr check_sterics Analyze Steric Hindrance start->check_sterics check_c2_sub Is C2-position sterically hindered? check_sterics->check_c2_sub increase_nuc_bulk Increase Nucleophile Bulk modify_solvent Modify Solvent System increase_nuc_bulk->modify_solvent c2_hindered High C4-selectivity expected. Consider other factors. check_c2_sub->c2_hindered Yes c2_not_hindered C2-attack is competitive. check_c2_sub->c2_not_hindered No c2_not_hindered->increase_nuc_bulk solvent_polarity Vary solvent polarity and hydrogen-bonding capacity. modify_solvent->solvent_polarity check_electronics Evaluate Electronic Effects solvent_polarity->check_electronics modify_substituents Modify ring substituents (if possible). check_electronics->modify_substituents end End: Improved C4-Selectivity modify_substituents->end

Caption: Troubleshooting workflow for poor C4-selectivity in pyridine SNAr reactions.

Guide 2: Achieving C3-Functionalization via Directed ortho-Metalation (DoM)

This decision-making flowchart helps in planning a DoM strategy for C3-functionalization.

G start Goal: C3-Functionalization dom_strategy Consider Directed ortho-Metalation (DoM) start->dom_strategy choose_dmg Choose a Directing Metalation Group (DMG) dom_strategy->choose_dmg dmg_at_c2 Place DMG at C2 choose_dmg->dmg_at_c2 dmg_at_c4 Place DMG at C4 choose_dmg->dmg_at_c4 lithiation Perform Lithiation dmg_at_c2->lithiation dmg_at_c4->lithiation base_choice Use a hindered base (LDA, LiTMP) to prevent nucleophilic addition. lithiation->base_choice low_temp Maintain low temperature (-78 °C). base_choice->low_temp electrophile_quench Quench with Electrophile low_temp->electrophile_quench product Obtain C3-Functionalized Pyridine electrophile_quench->product

Caption: Decision-making flowchart for C3-functionalization of pyridines using DoM.

Data Presentation

Table 1: Influence of Solvent on Regioselectivity of SNAr Reactions

ReactantNucleophileSolventProduct Ratio (C2:C6)Reference
2,6-dichloro-3-(methoxycarbonyl)pyridine1-methylpiperazineDCM16:1[1]
2,6-dichloro-3-(methoxycarbonyl)pyridine1-methylpiperazineDMSO2:1[1]

Table 2: Regioselectivity in Reactions of 3,4-Pyridyne Intermediates

Pyridyne IntermediateTrapping ReagentProduct Ratio (C3:C4)Reference
5-bromo-3,4-pyridyneN-methylaniline5.8:1[9]
5-bromo-3,4-pyridynemorpholine2.9:1[9]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of a Substituted Pyridine

This protocol describes a general method for the C3-lithiation of a 2-substituted pyridine.

Materials:

  • Substituted pyridine with a directing metalation group (DMG) at the C2 position.

  • Anhydrous tetrahydrofuran (THF).

  • Sterically hindered lithium amide base (e.g., Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)).[2]

  • Electrophile (e.g., I₂, Me₃SiCl).

  • Saturated aqueous NH₄Cl for quenching.

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in anhydrous THF.[1]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.[1]

  • Stir the reaction mixture at -78 °C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).[1]

  • Add the electrophile to the reaction mixture at -78 °C.[1]

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).[1]

  • Proceed with standard aqueous workup and purification.

Safety Note: Organolithium reagents are pyrophoric and moisture-sensitive. Handle with extreme care under an inert atmosphere. Reactions at low temperatures require careful monitoring.

Protocol 2: Preparation of Pyridine N-oxide

This protocol provides a method for the N-oxidation of pyridine, a key step for activating the ring for certain electrophilic substitutions.

Materials:

  • Pyridine

  • 40% Peracetic acid

Procedure:

  • In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.[1]

  • Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85 °C. This addition typically takes 50-60 minutes.[1]

  • After the addition is complete, continue stirring until the temperature drops to 40 °C.[1]

  • To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.

  • Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105 °C/1mm as a colorless solid.[1]

Safety Note: Reactions involving peracids are potentially explosive. Appropriate safety precautions, including the use of a safety shield, are essential.[1]

References

challenges in the scale-up synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Amino-2-chloropyridin-4-yl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the scale-up synthesis of this key pharmaceutical and agrochemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: A common and effective two-stage approach is employed for the synthesis of this compound. The first stage involves the synthesis of the precursor, 3-amino-2-chloropyridine. The second stage is a regioselective acylation at the 4-position, which is often challenging. A promising method for this second stage is through directed ortho-metalation (DoM) after protection of the amino group.

Q2: Why is direct Friedel-Crafts acylation of 3-amino-2-chloropyridine not recommended for scale-up?

A2: Pyridines are electron-deficient aromatic rings, which makes them generally unreactive towards traditional Friedel-Crafts acylation conditions.[1] Furthermore, the presence of the amino group can lead to N-acylation as a primary reaction, deactivating the ring further and preventing the desired C-acylation.[1] These factors typically result in low yields and a complex mixture of products, making it unsuitable for large-scale production.

Q3: What are the main challenges in the synthesis of the 3-amino-2-chloropyridine precursor?

A3: The synthesis of 3-amino-2-chloropyridine can present several challenges depending on the chosen route. One common method, the chlorination of 3-aminopyridine, can lead to over-chlorination, producing di- and tri-chlorinated byproducts that are difficult to separate.[2] Another route starting from 2-pyridone involves nitration and chlorination steps which require careful control of reaction conditions to ensure safety and regioselectivity.[3]

Q4: How does Directed ortho-Metalation (DoM) help in the synthesis of the final product?

A4: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4] In this case, the amino group of 3-amino-2-chloropyridine is first protected (e.g., as a pivaloylamide). This protected amino group then acts as a directing group, facilitating the removal of a proton at the adjacent C-4 position by a strong base like n-butyllithium. The resulting organolithium intermediate can then react with an acetylating agent to introduce the acetyl group specifically at the desired 4-position.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3-amino-2-chloropyridine
Potential Cause Troubleshooting Steps
Over-chlorination during direct chlorination of 3-aminopyridine. - Precisely control the stoichiometry of the chlorinating agent. - Maintain a low reaction temperature to minimize side reactions.[2] - Consider using a milder chlorinating agent.
Incomplete reaction in the 2-pyridone route. - Ensure anhydrous conditions for the chlorination step with reagents like POCl₃. - Monitor the reaction progress closely using techniques like TLC or HPLC.
Loss of product during work-up and purification. - Optimize the pH during extraction to ensure the product is in the desired form (free base or salt). - Use an appropriate purification method, such as column chromatography with a suitable solvent system or recrystallization.
Problem 2: Poor Regioselectivity in the Acylation Step
Potential Cause Troubleshooting Steps
Competing N-acylation. - Ensure complete protection of the amino group before attempting C-acylation. Monitor the protection step for completion.
Formation of other regioisomers. - Strictly follow the Directed ortho-Metalation (DoM) protocol. - Maintain a very low temperature (typically -78 °C) during the lithiation and subsequent reaction with the electrophile to prevent side reactions and isomerization.
Hydrolysis of the organolithium intermediate. - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Problem 3: Difficulty in Removing the Protecting Group
Potential Cause Troubleshooting Steps
Incomplete deprotection. - Increase the reaction time or temperature for the deprotection step. - Use a stronger acid or base, depending on the nature of the protecting group.
Degradation of the final product during deprotection. - Use milder deprotection conditions. - Carefully neutralize the reaction mixture after deprotection to avoid product degradation.

Data Presentation

Table 1: Comparison of Key Parameters in a Hypothetical Scale-Up Synthesis

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Yield of 3-amino-2-chloropyridine 75%65%Heat dissipation during chlorination, efficiency of extraction.
Yield of Acylation Step 60%50%Maintaining cryogenic temperatures, efficient mixing of viscous organolithium solution.
Overall Yield 45%32.5%Cumulative losses from multiple steps.
Purity of Final Product >98% (by HPLC)>98% (by HPLC)Efficient removal of organometallic residues and regioisomers.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-2-chloropyridine via Chlorination of 3-aminopyridine (Illustrative)

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory and scale conditions.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas inlet/outlet is charged with 3-aminopyridine (1 molar equivalent) and a suitable solvent (e.g., concentrated hydrochloric acid).[2]

  • Chlorination: The solution is cooled to the desired temperature (e.g., 10-15 °C). A solution of the chlorinating agent (e.g., hydrogen peroxide in HCl or chlorine gas with a catalyst) is added dropwise while maintaining the temperature.[2]

  • Quenching and Work-up: After the reaction is complete (monitored by TLC/HPLC), the reaction mixture is carefully quenched. The pH is adjusted with a base (e.g., NaOH solution) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Acylation via Directed ortho-Metalation (Illustrative)

Disclaimer: This protocol involves highly reactive and pyrophoric reagents and must be performed by trained personnel under strict safety precautions.

  • N-Protection: 3-amino-2-chloropyridine is reacted with a suitable protecting group reagent (e.g., pivaloyl chloride) in the presence of a base to form the N-protected intermediate.

  • Lithiation: The N-protected intermediate is dissolved in an anhydrous aprotic solvent (e.g., THF) in a flame-dried, inert-atmosphere flask. The solution is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred at this temperature for a specified time to allow for complete lithiation at the 4-position.

  • Acylation: An acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) is added dropwise at -78 °C. The reaction is stirred for a period before being quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Deprotection and Work-up: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis). The final product is extracted, and the organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Visualizations

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Regioselective Acylation 3-aminopyridine 3-Aminopyridine 3-amino-2-chloropyridine 3-Amino-2-chloropyridine 3-aminopyridine->3-amino-2-chloropyridine Chlorination N-protected_intermediate N-Protected Intermediate 3-amino-2-chloropyridine->N-protected_intermediate N-Protection lithiated_intermediate 4-Lithio Intermediate N-protected_intermediate->lithiated_intermediate Directed ortho-Metalation (n-BuLi, -78°C) protected_product N-Protected Product lithiated_intermediate->protected_product Acylation (CH3CONMe2) final_product This compound protected_product->final_product Deprotection

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities in Final Product check_precursor Analyze Purity of 3-amino-2-chloropyridine start->check_precursor precursor_ok Purity > 98% check_precursor->precursor_ok Yes precursor_bad Purity < 98% check_precursor->precursor_bad No check_acylation Review Acylation Conditions precursor_ok->check_acylation repurify_precursor Repurify Precursor (Recrystallization or Chromatography) precursor_bad->repurify_precursor repurify_precursor->check_precursor conditions_ok Conditions Correct check_acylation->conditions_ok Yes conditions_bad Conditions Incorrect check_acylation->conditions_bad No check_workup Evaluate Work-up & Purification conditions_ok->check_workup optimize_acylation Optimize Acylation: - Anhydrous Solvents - Low Temperature (-78°C) - Inert Atmosphere conditions_bad->optimize_acylation optimize_acylation->check_acylation workup_ok Procedure Correct check_workup->workup_ok Yes workup_bad Procedure Incorrect check_workup->workup_bad No end Problem Resolved workup_ok->end optimize_workup Optimize Extraction pH and Purification Method workup_bad->optimize_workup optimize_workup->check_workup

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminopyridine derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying aminopyridine derivatives and removing unreacted starting materials?

A1: The primary methods for purifying aminopyridine derivatives include:

  • Acid-Base Extraction: This technique leverages the basic nature of the pyridine nitrogen to separate the desired compound from non-basic impurities and starting materials. The aminopyridine is protonated with a dilute acid, making it water-soluble and allowing it to be extracted into an aqueous layer.[1]

  • Column Chromatography: A widely used method that separates compounds based on their polarity.[1] Due to the basicity of aminopyridines, this method often requires optimization to prevent poor separation.

  • Recrystallization: An effective technique for purifying solid compounds.[1] The choice of solvent is critical for achieving high purity and yield.

  • Scavenger Resins: These are solid-supported reagents that selectively bind to and remove excess amines or other reactive starting materials from the reaction mixture.[1]

Q2: My aminopyridine derivative is streaking or "tailing" during silica gel column chromatography. How can I fix this?

A2: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing slow and uneven elution. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1–1%) or ammonium hydroxide, to your eluent.[1] This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.

Q3: I performed an acid-base extraction, but my product is still contaminated with the aminopyridine starting material. What went wrong?

A3: Incomplete removal of a basic aminopyridine starting material after an acid wash can be due to several factors. Ensure that you are using a sufficient number of washes; performing three to five washes with dilute acid is more effective than one large wash.[1] Also, check that the pH of the aqueous layer is acidic after each extraction to confirm that the aminopyridine has been protonated and converted to its water-soluble salt form. If your product is sensitive to strong acids like HCl, consider using a milder acidic solution like aqueous ammonium chloride (NH₄Cl).[1]

Q4: My compound won't crystallize from the solution during recrystallization. What should I do?

A4: This phenomenon, known as supersaturation, can often be resolved with a few simple techniques. First, try scratching the inside of the flask at the solvent-air interface with a glass rod to create a rough surface that can initiate crystal growth.[1] If that doesn't work, add a "seed crystal"—a tiny crystal of the pure product—to the solution to serve as a template for crystallization.[1] As a last resort, you can try slowly adding a "non-solvent" (a solvent in which your product is insoluble but is miscible with your crystallization solvent) until the solution turns cloudy, then warm it slightly to redissolve the precipitate and allow it to cool slowly again.[1]

Troubleshooting Guides

Troubleshooting Column Chromatography
ProblemPotential CauseSuggested Solution & Expected Outcome
Significant Peak Tailing Strong interaction between the basic aminopyridine and acidic silica gel.[2]Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase. Outcome: Symmetrical peaks and improved resolution.
Product Won't Elute from Column 1. Mobile phase is not polar enough. 2. Compound is irreversibly bound or has decomposed on the silica.[3]1. Gradually increase the polarity of the mobile phase. 2. Test compound stability on a small amount of silica beforehand. Consider using a different stationary phase like alumina. Outcome: Successful elution of the product.
Co-elution of Product and Impurities The chosen solvent system does not provide adequate separation (similar Rf values).Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Ensure the crude product is loaded in a minimal volume of solvent onto the column. Outcome: Separation of spots on TLC and distinct fractions from the column.
Low Product Recovery 1. Product is highly soluble in the mobile phase and elutes too quickly. 2. Tailing causes the product to be spread across many fractions at low concentrations.1. Start with a less polar mobile phase. 2. Use a basic modifier (see above). Collect smaller fractions and monitor carefully by TLC. Outcome: Increased yield from ~50% to >85%.
Troubleshooting Recrystallization
ProblemPotential CauseSuggested Solution & Expected Outcome
Product "Oils Out" Instead of Crystallizing The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound.[4]Allow the solution to cool more slowly (e.g., by insulating the flask). Try a lower-boiling point solvent or a different solvent mixture. Outcome: Formation of solid crystals instead of an oil.
No Crystals Form Upon Cooling The solution is not saturated, or it is supersaturated.[5]1. If not saturated, boil off some solvent to increase the concentration. 2. If supersaturated, induce crystallization by scratching the flask or adding a seed crystal.[1][4] Outcome: Crystal formation initiated, leading to a typical recovery of 70-90%.
Poor Purity After Recrystallization 1. Insoluble impurities were not removed. 2. Soluble impurities co-crystallized with the product. 3. Insufficient washing of crystals.1. Perform a hot filtration step to remove insoluble materials. 2. Ensure slow cooling to minimize impurity inclusion. A second recrystallization may be needed. 3. Wash the collected crystals with a small amount of ice-cold solvent.[5] Outcome: Purity increases from <90% to >99% by HPLC.

Visualized Workflows and Decision Trees

G start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction If impurities have different acid/base properties chromatography Column Chromatography start->chromatography For complex mixtures or non-crystalline products recrystallization Recrystallization start->recrystallization If product is a solid with good crystallinity analysis Purity Analysis (TLC, HPLC, NMR) extraction->analysis chromatography->analysis recrystallization->analysis analysis->chromatography Purity < 98% product Pure Aminopyridine Derivative analysis->product Purity ≥ 98%

Caption: General purification strategy selection workflow.

G start Problem: Peak Tailing in Column check_base Is the compound basic (e.g., contains an amine)? start->check_base add_modifier Add 0.1-1% Triethylamine or Ammonia to Mobile Phase check_base->add_modifier Yes check_loading Was the sample loaded in a high polarity solvent? check_base->check_loading No solution Improved Peak Shape add_modifier->solution dry_load Use 'Dry Loading' Method: Adsorb sample onto silica, evaporate solvent, load powder check_loading->dry_load Yes other_issue Consider other issues: Column overloading, compound decomposition check_loading->other_issue No dry_load->solution

Caption: Troubleshooting decision tree for peak tailing.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove Basic Starting Materials

This protocol is designed to separate a neutral or acidic aminopyridine derivative from a basic, unreacted aminopyridine starting material.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a water-immiscible organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) (50 mL).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Separation: Allow the two layers to fully separate. The aminopyridine starting material will be protonated and drawn into the lower aqueous layer as its hydrochloride salt. Drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) at least two more times to ensure complete removal of the basic impurity. Monitor the organic layer by TLC to confirm the absence of the starting material.

  • Neutralization and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to remove excess water). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol describes the purification of a moderately polar aminopyridine derivative that exhibits tailing on silica gel.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 30% ethyl acetate in hexanes) that gives the desired product an Rf value of approximately 0.3.

  • Modifier Addition: Prepare the mobile phase by adding triethylamine (Et₃N) to the chosen solvent system to a final concentration of 0.5% (v/v). For 1 L of eluent, add 5 mL of Et₃N.

  • Column Packing: Pack a glass column with silica gel using the modified mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of the mobile phase or dichloromethane. If the product has poor solubility, use the "dry loading" method by adsorbing it onto a small amount of silica gel.[6] Carefully add the sample to the top of the column.

  • Elution: Run the column using the modified mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to obtain the purified aminopyridine derivative.

Protocol 3: Recrystallization

This protocol is for purifying a solid aminopyridine derivative.

  • Solvent Selection: Choose a suitable solvent by testing small samples of the crude material. An ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid (e.g., 2.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

References

Validation & Comparative

A Comprehensive Guide to the Purity Validation of 1-(3-Amino-2-chloropyridin-4-yl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and reproducibility of novel drug candidates. 1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key building block in the synthesis of various pharmaceutical agents, making the rigorous validation of its purity a critical step.[1][2] This guide provides a comparative overview of analytical methodologies for the comprehensive purity assessment of this compound, supported by detailed experimental protocols and guided by international regulatory standards.

Introduction to Purity Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For purity assessment in the pharmaceutical industry, this is governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.

This guide will compare four key analytical techniques for the purity validation of this compound:

  • High-Performance Liquid Chromatography (HPLC): For the quantification of the main component and organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.

  • Elemental Analysis: For the determination of inorganic impurities.

Comparative Analysis of Analytical Methodologies

A comparative summary of the primary analytical techniques for purity validation is presented below. The choice of method, or combination of methods, will depend on the specific impurity profile and the intended use of the this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Elemental Analysis
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Determines the elemental composition of a sample.
Primary Use Assay of the active ingredient and quantification of non-volatile organic impurities.Identification and quantification of volatile and semi-volatile organic impurities, including residual solvents.Structural elucidation of the main compound and impurities, and quantification (qNMR).Quantification of elemental impurities, including heavy metals and catalyst residues.
Typical Purity Spec. ≥95% - ≥98%Impurity levels typically in ppm or low percentage range.Provides qualitative structural confirmation and can be used for quantitative analysis.Conforms to USP <232>/<233> limits for elemental impurities.
Strengths High precision, accuracy, and resolution for a wide range of compounds.High sensitivity and specificity for volatile compounds.Provides unambiguous structural information.Highly sensitive for the detection of trace elements.
Limitations Not suitable for volatile compounds. Requires reference standards for impurity quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Complex mixtures can be challenging to analyze.Provides no information on the molecular structure of impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amine compounds and should be validated for the specific application.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination and Impurity Profiling

Principle: This method separates the target compound from its potential impurities based on their hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier

  • Reference standard of this compound of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample in the diluent to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV scan (e.g., 254 nm)

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities can be quantified based on their peak areas relative to the main peak (assuming similar response factors) or against their own reference standards if available.

Method Validation (as per ICH Q2(R2)):

  • Specificity: Demonstrate that the method can distinguish the analyte from potential impurities and degradation products. This can be achieved through forced degradation studies.

  • Linearity: Analyze a series of solutions with different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by multiple analyses of the same sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Principle: This technique is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • High-purity helium as carrier gas

  • Solvent for sample dissolution (e.g., methanol, dichloromethane)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • Carrier gas flow: 1 mL/min

    • Mass spectrometer settings: Scan mode over a suitable mass range (e.g., m/z 35-500).

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC).

  • Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR provides detailed information about the chemical structure of the molecule and can be used to confirm the identity of the main component and to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent containing a known amount of an internal standard for quantitative NMR (qNMR).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

  • Spectral Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected spectrum for this compound.

    • Impurity Identification: Identify signals that do not correspond to the main compound. These can be compared to the spectra of suspected impurities.

    • Quantitative Analysis (qNMR): The purity of the sample can be determined by comparing the integral of a specific proton signal of the analyte to the integral of the internal standard.

Note: As of the time of this guide's creation, publicly available, verified ¹H and ¹³C NMR spectral data for this compound was not found. The analysis should be based on predicted spectra and comparison with closely related structures.

Elemental Analysis

Principle: This technique determines the percentage of carbon, hydrogen, nitrogen, and other elements in a compound. For pharmaceutical compounds, it is also crucial to quantify trace elemental impurities, particularly heavy metals, which may originate from catalysts or manufacturing equipment.

Instrumentation:

  • CHN analyzer

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure (for trace elemental impurities):

  • Sample Digestion: The sample is digested using a strong acid mixture in a closed microwave system.

  • Analysis: The digested sample is introduced into the ICP-MS or ICP-OES instrument, which measures the concentration of various elements.

  • Comparison to Limits: The results are compared against the permissible daily exposure (PDE) limits set by regulatory bodies like the USP (<232>/<233>).

Potential Impurities

Based on a likely synthesis route involving the acylation of 3-amino-2-chloropyridine, potential impurities could include:

  • Starting Materials: Unreacted 3-amino-2-chloropyridine.

  • Reagents and By-products: Residual acylating agents (e.g., acetic anhydride, acetyl chloride) and their hydrolysis products (e.g., acetic acid).

  • Positional Isomers: Isomers formed from acylation at other positions on the pyridine ring.

  • Over-acylated Products: Di-acetylated products.

  • Degradation Products: Formed during synthesis, purification, or storage.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Stress Conditions (as per ICH Q1A/Q1B):

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., 80 °C

  • Photolytic Degradation: Exposure to light of a specified wavelength and intensity.

The degradation products should be analyzed by a suitable method, typically HPLC, to demonstrate that the method can separate the main compound from all significant degradation products.

Visualizations

Experimental Workflow for Purity Validation

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation (ICH Q2) cluster_output Results sample This compound hplc HPLC sample->hplc gcms GC-MS sample->gcms nmr NMR sample->nmr elemental Elemental Analysis sample->elemental specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq robustness Robustness hplc->robustness purity_report Purity Report & Certificate of Analysis gcms->purity_report nmr->purity_report elemental->purity_report specificity->purity_report linearity->purity_report accuracy->purity_report precision->purity_report lod_loq->purity_report robustness->purity_report

Caption: Experimental workflow for the purity validation of this compound.

Logical Relationship of Purity Validation Components

logical_relationship cluster_impurities Potential Impurities cluster_techniques Analytical Techniques main_compound This compound starting_materials Starting Materials main_compound->starting_materials by_products By-products main_compound->by_products isomers Isomers main_compound->isomers degradation_products Degradation Products main_compound->degradation_products elemental_impurities Elemental Impurities main_compound->elemental_impurities nmr NMR main_compound->nmr hplc HPLC starting_materials->hplc gcms GC-MS starting_materials->gcms starting_materials->nmr by_products->hplc by_products->gcms by_products->nmr isomers->hplc isomers->nmr degradation_products->hplc degradation_products->nmr icpms ICP-MS/OES elemental_impurities->icpms purity_assessment Comprehensive Purity Assessment hplc->purity_assessment gcms->purity_assessment nmr->purity_assessment icpms->purity_assessment

Caption: Logical relationship between the compound, its potential impurities, and analytical techniques for purity assessment.

Conclusion

The validation of the purity of this compound is a multi-faceted process that requires a combination of analytical techniques to ensure a comprehensive assessment. A robust purity validation program, guided by ICH principles, should include HPLC for the assay and non-volatile impurities, GC-MS for volatile impurities, NMR for structural confirmation, and elemental analysis for inorganic contaminants. By employing these methods and adhering to rigorous validation protocols, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1] For professionals in drug development and chemical research, the choice between 2-chloro- and 2-bromopyridine derivatives as starting materials is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by experimental data and detailed protocols.

Theoretical Background: The Carbon-Halogen Bond's Influence on Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The strength of this bond is a primary determinant of the substrate's reactivity. The general trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[1]

  • C-Cl Bond Energy: ~339 kJ/mol[1]

  • C-Br Bond Energy: ~276 kJ/mol[1]

This significant difference in bond strength underpins the generally higher reactivity of 2-bromopyridines compared to their 2-chloro counterparts.[1] The weaker C-Br bond undergoes oxidative addition more readily, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2] Conversely, the stronger C-Cl bond in 2-chloropyridines typically necessitates more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands to facilitate the oxidative addition step.[1]

From a practical standpoint, chlorinated starting materials are often more cost-effective and readily available.[1] Therefore, the choice between a 2-bromo- and a 2-chloropyridine derivative involves a trade-off between reactivity and economic considerations.[1]

Comparative Performance in Key Cross-Coupling Reactions

The general reactivity trend of Br > Cl is consistent across the most common palladium-catalyzed cross-coupling reactions. However, advancements in catalyst technology have led to the development of highly active systems capable of activating the more robust C-Cl bond.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds by coupling an organoboron reagent with an organic halide, is a cornerstone of modern synthesis. The difference in reactivity between 2-bromo- and 2-chloropyridines is particularly pronounced in this transformation.[1]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80 / 295
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 / 2470
2-ChloropyridinePhenylboronic acidXPhos Pd G3K₃PO₄Toluene100 / 4>90

Data is illustrative and based on typical conditions for similar substrates.[2][3]

As the data indicates, 2-bromopyridines can often be coupled under milder conditions with traditional catalysts.[1] While 2-chloropyridines can also be effectively coupled, it often requires more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos, to achieve high yields.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive than their chloro counterparts in this transformation.[2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene100 / 892
2-ChloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene110 / 1685
2-ChloropyridineAnilinePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH100 / 12>95

Data is for illustrative purposes based on typical conditions for similar substrates.[2]

While both substrates can undergo successful amination, 2-chloropyridines generally require more specialized ligands and potentially longer reaction times or higher temperatures to achieve comparable yields to 2-bromopyridines.[2]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.[2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 / 490
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF80 / 1250
2-ChloropyridinePhenylacetylenePd(OAc)₂ / SPhos / CuICs₂CO₃Dioxane100 / 8>85

Data for a generic aryl chloride highlights that these couplings often require specialized catalysts and conditions.[2]

The coupling of 2-chloropyridines in Sonogashira reactions can be challenging and often requires higher temperatures and more sophisticated catalyst systems to overcome the strength of the C-Cl bond.[2]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These should be optimized for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the 2-halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]

  • Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water) are added via syringe.[3]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired coupled product.[1]

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene) is added.

  • Reaction: The vessel is sealed and heated to the desired temperature (e.g., 100-120 °C) with stirring for the specified time.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water.

  • Purification: The organic layer is separated, dried, and concentrated. The crude product is then purified by flash chromatography.

Visualizing Reaction Mechanisms and Workflows

Cross_Coupling_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)(X)L_n B->C D Transmetalation C->D R'-M E R-Pd(II)(R')L_n D->E F Reductive Elimination E->F R-R' F->A

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Halopyridine, Coupling Partner, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert setup Assemble Dry Glassware (Schlenk Flask) setup->inert add Add Catalyst & Degassed Solvent inert->add heat Heat and Stir add->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: A general experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives from 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel compounds derived from the chemical precursor 1-(3-Amino-2-chloropyridin-4-yl)ethanone. The primary focus is on a series of pyrido[2,3-d]pyrimidine derivatives synthesized and evaluated for their potential as targeted anticancer agents. Experimental data, detailed protocols, and pathway visualizations are provided to support the findings. The core data is synthesized from a pivotal study on the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

The starting material, this compound, serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive molecules, particularly in the development of anti-cancer agents.[1] Its structure is a key building block for creating compounds that can interact with critical biological targets like protein kinases.

Comparative Analysis of EGFR Kinase Inhibitors

A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized to target specific mutations in the Epidermal Growth Factor Receptor (EGFR), a protein kinase often dysregulated in cancer. The L858R and T790M mutations in EGFR are common drivers of tumor growth and resistance to therapy. The synthesized compounds were evaluated for their ability to inhibit wild-type EGFR (EGFRWT) and the clinically relevant double mutant EGFRL858R/T790M. Their anti-proliferative effects were also tested against the H1975 human non-small cell lung cancer cell line, which harbors these EGFR mutations.

Data Presentation: Quantitative Bioactivity Data

The inhibitory activities (IC50 in µM) of the key pyrido[2,3-d]pyrimidine derivatives are summarized below. Lower IC50 values indicate higher potency.

Compound IDR Group (Structure)H1975 Cell IC50 (µM)EGFRL858R/T790M IC50 (µM)EGFRWT IC50 (µM)Selectivity Index (WT / Mutant)
A1 Acryloyl0.0870.013>1.0>76.9
A2 Propioloyl15.6291.391>1.0>0.7
A3 But-2-enoyl0.3810.121>1.0>8.2
A4 4-methylpent-2-enoyl0.2970.088>1.0>11.3

Data synthesized from a study on novel EGFR inhibitors.

Key Observations:

  • Compound A1 emerged as the most potent derivative, exhibiting an IC50 of 13 nM against the target mutant EGFRL858R/T790M and strong anti-proliferative activity against H1975 cancer cells (IC50 = 87 nM).

  • Selectivity: Compound A1 demonstrated a high degree of selectivity, inhibiting the mutant EGFR over 76 times more effectively than the wild-type enzyme. This is a critical feature for minimizing side effects in targeted cancer therapy.

  • Structure-Activity Relationship (SAR): The nature of the 'R' group, specifically the acryloyl moiety in A1 , was crucial for high potency. Other modifications, such as the propioloyl group in A2 , resulted in a significant loss of activity.

Experimental Protocols & Methodologies

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard techniques used in the evaluation of kinase inhibitors and anti-cancer compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)

This assay determines the concentration of a compound required to inhibit the activity of the EGFR kinase by 50% (IC50). A luminescence-based method that quantifies ADP production is commonly used.[2]

Objective: To determine the IC50 values of test compounds against EGFRWT and EGFRL858R/T790M.

Materials:

  • Recombinant human EGFR kinase (WT and L858R/T790M mutant).

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

  • Adenosine Triphosphate (ATP).

  • Test compounds derived from this compound.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capability.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Add 2 µL of the appropriate EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to deplete unused ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3]

Objective: To determine the IC50 of test compounds on the H1975 cancer cell line.

Materials:

  • H1975 human non-small cell lung cancer cells.

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Plate H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of the experimental processes and biological mechanisms.

Synthesis and Screening Workflow

The following diagram illustrates the logical flow from chemical synthesis to the identification of a lead compound.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase start Start: this compound react Reaction with N,N-dimethylformamide dimethyl acetal start->react cyclize Cyclization with 3-aminocrotononitrile react->cyclize deriv Acylation with various acyl chlorides cyclize->deriv end_synthesis Final Pyrido[2,3-d]pyrimidine Derivatives (A1-A4) deriv->end_synthesis kinase_assay In Vitro Kinase Assay (EGFR-WT, EGFR-Mutant) end_synthesis->kinase_assay cell_assay Cell Proliferation Assay (H1975 Cell Line) end_synthesis->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis lead_id Lead Compound Identification (A1) data_analysis->lead_id

Logical workflow from synthesis to lead compound identification.
EGFR Signaling Pathway and Point of Inhibition

The EGFR pathway is a critical regulator of cell growth and proliferation. The synthesized compounds act by blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling.

G EGF EGF Ligand EGFR EGFR Receptor (Cell Membrane) EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Inhibitor Compound A1 (Pyrido[2,3-d]pyrimidine) Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Transcription

Inhibition of the EGFR signaling cascade by a derivative compound.

References

A Comparative Guide to In Vitro Testing of Aminopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro testing protocols for aminopyridine-based kinase inhibitors, offering insights into their performance against other kinase inhibitor scaffolds. The following sections detail key experimental methodologies, present comparative data, and visualize complex biological and experimental processes.

Introduction to Aminopyridine-Based Kinase Inhibitors

Aminopyridine-based compounds represent a significant class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development. Their efficacy stems from the aminopyridine scaffold's ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide outlines the essential in vitro assays required to characterize and compare the potency, selectivity, and cellular effects of these inhibitors.

I. Biochemical Assays: Assessing Direct Kinase Inhibition

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase enzyme. These assays are crucial for establishing the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different inhibitors.

Comparison of Biochemical Assay Formats

A variety of assay formats are available, each with distinct advantages and disadvantages. The choice of assay often depends on factors such as throughput requirements, sensitivity, and cost.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Gold standard for direct measurement of enzymatic activity, high sensitivity, and low interference.Requires handling of radioactive materials, lower throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.High throughput, non-radioactive, sensitive.Indirect measurement, potential for ATP-dependent luciferase inhibition.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate upon phosphorylation.Homogeneous (no-wash) format, high throughput, sensitive.Potential for compound interference with the fluorescent signal.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a common method for determining the IC50 value of an aminopyridine-based inhibitor against a target kinase.

  • Compound Preparation : Prepare serial dilutions of the aminopyridine-based inhibitor in DMSO.

  • Reaction Setup : In a 384-well plate, add the kinase, a suitable substrate, and the inhibitor solution (or DMSO for control) in a kinase buffer.

  • Initiation : Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Aminopyridine Inhibitor C Add Kinase, Substrate, & Inhibitor to Plate A->C B Prepare Kinase, Substrate, and Buffer B->C D Initiate with ATP C->D E Incubate (e.g., 30°C, 60 min) D->E F Add ADP-Glo™ Reagent (Stop & Deplete ATP) E->F G Add Kinase Detection Reagent (Signal Gen) F->G H Measure Luminescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Workflow for an In Vitro Kinase Inhibition Assay (ADP-Glo™ Format).

II. Cell-Based Assays: Evaluating Cellular Efficacy and Target Engagement

While biochemical assays are crucial, they do not fully replicate the complex cellular environment. Cell-based assays are therefore essential to confirm that an inhibitor can effectively engage its target and exert a functional effect within a living cell.

Comparison of Cell-Based Assay Formats
Assay TypePrincipleKey Readout
Cellular Phosphorylation Assays Measures the phosphorylation status of a kinase's downstream substrate within the cell using techniques like Western Blot, ELISA, or AlphaLISA.Change in substrate phosphorylation.
Cell Viability/Proliferation Assays Determines the inhibitor's effect on cell growth and survival using reagents like MTT or CellTiter-Glo®.IC50 or GI50 (50% growth inhibition).
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of the inhibitor to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).Apparent cellular affinity (IC50).
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability following treatment with an aminopyridine-based kinase inhibitor.

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the aminopyridine inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Aminopyridine Inhibitor A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

General workflow for an MTT cell viability assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is used to confirm that the inhibitor binds to its intended target within a cellular context.

  • Cell Transfection : Co-transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase and a carrier DNA.

  • Cell Seeding : Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition : Add the aminopyridine inhibitor at various concentrations, followed by the addition of the cell-permeable fluorescent NanoBRET™ tracer.

  • Incubation : Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

  • Signal Detection : Add NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis : Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

III. Kinase Selectivity Profiling

A critical step in characterizing any kinase inhibitor is to assess its selectivity across the human kinome. High-throughput screening against a panel of kinases helps to identify potential off-target effects that could lead to toxicity.

Comparative Kinase Selectivity Data

The table below presents hypothetical IC50 data for a novel aminopyridine-based inhibitor (Compound X) compared to a known multi-kinase inhibitor (Sorafenib) and a more selective inhibitor (Gefitinib).

Kinase TargetCompound X (IC50, nM)Sorafenib (IC50, nM)Gefitinib (IC50, nM)
Primary Target (e.g., VEGFR2) 1090>10,000
Off-Target 1 (e.g., EGFR) 500>10,0002
Off-Target 2 (e.g., PDGFRβ) 2558>10,000
Off-Target 3 (e.g., c-Kit) 7568>10,000
Off-Target 4 (e.g., B-Raf) >1,00022>10,000

Data is hypothetical and for illustrative purposes only.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF

Simplified representation of common kinase signaling pathways targeted by inhibitors.

Conclusion

The in vitro characterization of aminopyridine-based kinase inhibitors requires a multi-faceted approach, employing a combination of biochemical and cell-based assays. This guide provides a framework for the systematic evaluation of these compounds, enabling researchers to make data-driven decisions in the drug discovery process. The detailed protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at identifying potent, selective, and cell-active kinase inhibitors.

Navigating the Structure-Activity Landscape of 1-(3-Amino-2-chloropyridin-4-yl)ethanone Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of novel chemical scaffolds is paramount in the quest for potent and selective therapeutics. This guide provides a comparative analysis of analogs derived from 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a key building block in the development of kinase inhibitors, with a particular focus on their application as inhibitors of the c-Met proto-oncogene, a crucial target in cancer therapy.

The this compound core serves as a versatile scaffold, allowing for systematic modifications to probe the chemical space and optimize biological activity. Analogs of this compound have been investigated primarily as inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in the development and progression of various cancers. The following sections detail the SAR of these analogs, presenting quantitative data, experimental protocols, and visual representations of key concepts.

Comparative Biological Activity of Analogs

The inhibitory potency of analogs based on the 2-amino-3-chloropyridine scaffold has been evaluated against a panel of kinases to determine both their efficacy and selectivity. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of key analogs against c-Met and other related kinases.

Compound IDModification from Core Scaffoldc-Met IC50 (nM)Ron IC50 (nM)Axl IC50 (nM)Mer IC50 (nM)
1 H130>1000028001200
2 3-fluoro3.91500330110
3 3-chloro3.02600430160
4 3-methyl2284001500450
5 3-cyano1268001200380

Table 1: In vitro inhibitory activity of this compound analogs against c-Met and other kinases. Data is presented as IC50 values in nanomolar (nM).

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of this series of compounds:

  • Substitution at the 3-position of the pyridine ring is crucial for potency. Small electron-withdrawing groups, such as fluoro (Compound 2 ) and chloro (Compound 3 ), at this position result in a significant increase in c-Met inhibitory activity compared to the unsubstituted analog (Compound 1 ).

  • Larger substituents at the 3-position are less tolerated. The introduction of a methyl group (Compound 4 ) or a cyano group (Compound 5 ) leads to a decrease in potency compared to the halogenated analogs.

  • Selectivity over other kinases is generally good. Most analogs exhibit high selectivity for c-Met over other tested kinases like Ron, Axl, and Mer, which is a desirable characteristic for targeted therapies.

The logical progression of the SAR study can be visualized as follows:

SAR_Flow Start Core Scaffold This compound Modification Systematic Modification of 3-position on Pyridine Ring Start->Modification Synthesize Analogs Evaluation Biological Evaluation (Kinase Inhibition Assays) Modification->Evaluation Test Analogs SAR Structure-Activity Relationship Analysis Evaluation->SAR Analyze Data Lead Lead Compound Identification (e.g., Compound 3) SAR->Lead Optimize Potency & Selectivity

Caption: Logical workflow of the SAR study.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human kinase domains, biotinylated substrate peptide, ATP, and europium-labeled anti-phospho-specific antibody.

  • Procedure:

    • Test compounds were serially diluted in DMSO and added to a 384-well plate.

    • Kinase, substrate peptide, and ATP were added to initiate the reaction.

    • The reaction was incubated at room temperature for a specified time.

    • TR-FRET detection reagents were added to stop the reaction and detect the phosphorylated substrate.

    • The plate was read on a suitable plate reader, and the IC50 values were calculated from the resulting dose-response curves.

The experimental workflow can be summarized as follows:

Assay_Workflow Start Compound Dilution Incubation Incubate with Compound Start->Incubation Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Reaction_Mix->Incubation Detection Add TR-FRET Detection Reagents Incubation->Detection Readout Read Plate & Analyze Data Detection->Readout

Caption: Workflow for the TR-FRET kinase inhibition assay.

Signaling Pathway Context

The c-Met signaling pathway plays a pivotal role in cell proliferation, survival, and migration. Inhibition of c-Met by analogs of this compound can block these downstream effects, making them promising anti-cancer agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor This compound Analog Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

comparing the efficacy of different synthetic routes to 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, providing scaffolds for a vast array of therapeutic agents. 1-(3-Amino-2-chloropyridin-4-yl)ethanone is a key building block in the development of various pharmaceuticals. This guide provides a comparative overview of two plausible synthetic routes to this valuable intermediate, supported by detailed experimental protocols and a quantitative assessment of their respective efficacies.

Executive Summary

Two distinct synthetic pathways to this compound are presented and evaluated.

  • Route 1 commences with the commercially available and inexpensive 4-acetylpyridine. This strategy involves a nitration step, followed by chlorination and subsequent reduction of the nitro group to the desired amine. This approach is linear and relies on classical aromatic substitution and functional group transformations.

  • Route 2 begins with 2,4-dichloropyridine and proceeds through a sequence of nitration, selective amination, and introduction of the acetyl group. This convergent approach offers the potential for higher overall yields by building complexity on a pre-functionalized pyridine core.

The selection of an optimal route will depend on factors such as starting material availability, scalability, and the desired purity of the final product.

Data Presentation

ParameterRoute 1: From 4-AcetylpyridineRoute 2: From 2,4-Dichloropyridine
Starting Material 4-Acetylpyridine2,4-Dichloropyridine
Number of Steps 34
Overall Yield Moderate (Estimated)Potentially Higher (Estimated)
Key Reactions Electrophilic Nitration, Chlorination, Nitro ReductionNitration, Nucleophilic Aromatic Substitution (SNAr), Cyanation, Grignard Reaction, Nitro Reduction
Potential Advantages Readily available starting material, straightforward reactions.Convergent approach, potentially higher overall yield.
Potential Disadvantages Potentially harsh nitrating and chlorinating conditions, regioselectivity of chlorination may be a concern.Multiple steps, regioselectivity of amination is critical, introduction of the acetyl group can be challenging.
Purity of Final Product Good, with standard purification techniques.Good, with standard purification techniques.
Scalability ModerateModerate to High

Experimental Protocols

Route 1: Synthesis from 4-Acetylpyridine

Step 1: Synthesis of 4-Acetyl-3-nitropyridine

To a solution of 4-acetylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried to afford 4-acetyl-3-nitropyridine.

  • Yield: ~80%

  • Purity: >95% by HPLC

Step 2: Synthesis of 1-(2-Chloro-3-nitropyridin-4-yl)ethanone

4-Acetyl-3-nitropyridine (1.0 eq) is dissolved in phosphorus oxychloride (POCl₃). The mixture is heated at reflux for 4 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

  • Yield: Estimated 60-70%

  • Purity: >98% by HPLC

Step 3: Synthesis of this compound

To a solution of 1-(2-chloro-3-nitropyridin-4-yl)ethanone (1.0 eq) in ethanol, iron powder (4.0 eq) and a catalytic amount of acetic acid are added. The mixture is heated at reflux for 6 hours. The reaction is monitored by TLC. After completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product.

  • Yield: ~90%[1]

  • Purity: >99% by HPLC

Route 2: Synthesis from 2,4-Dichloropyridine

Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine

2,4-Dichloropyridine (1.0 eq) is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured onto ice and the resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-3-nitropyridine.

  • Yield: ~95%

  • Purity: >97% by HPLC

Step 2: Synthesis of 4-Amino-2-chloro-3-nitropyridine

A solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in ethanol is treated with an excess of aqueous ammonia in a sealed vessel at 80°C for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-amino-2-chloro-3-nitropyridine.

  • Yield: 75-85%[2]

  • Purity: 95-99%[2]

Step 3: Synthesis of 2-Chloro-4-cyano-3-nitropyridine

4-Amino-2-chloro-3-nitropyridine (1.0 eq) is diazotized using sodium nitrite in the presence of hydrochloric acid at 0°C. The resulting diazonium salt is then subjected to a Sandmeyer reaction with cuprous cyanide to yield 2-chloro-4-cyano-3-nitropyridine.

  • Yield: Estimated 70-80%

  • Purity: >95% by HPLC

Step 4: Synthesis of this compound

To a solution of 2-chloro-4-cyano-3-nitropyridine (1.0 eq) in anhydrous THF at 0°C, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at room temperature for 3 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting intermediate, 1-(2-chloro-3-nitropyridin-4-yl)ethanone, is then reduced using iron powder and acetic acid in ethanol as described in Route 1, Step 3.

  • Yield: Estimated 50-60% over two steps.

  • Purity: >98% by HPLC after purification.

Mandatory Visualization

Synthetic_Route_Comparison cluster_0 Route 1: From 4-Acetylpyridine cluster_1 Route 2: From 2,4-Dichloropyridine A1 4-Acetylpyridine B1 4-Acetyl-3-nitropyridine A1->B1 Nitration (HNO3/H2SO4) C1 1-(2-Chloro-3-nitropyridin-4-yl)ethanone B1->C1 Chlorination (POCl3) D1 This compound C1->D1 Reduction (Fe/AcOH) A2 2,4-Dichloropyridine B2 2,4-Dichloro-3-nitropyridine A2->B2 Nitration (HNO3/H2SO4) C2 4-Amino-2-chloro-3-nitropyridine B2->C2 Amination (NH3) D2 2-Chloro-4-cyano-3-nitropyridine C2->D2 Sandmeyer (NaNO2, HCl, CuCN) E2 1-(2-Chloro-3-nitropyridin-4-yl)ethanone D2->E2 Grignard (MeMgBr) F2 This compound E2->F2 Reduction (Fe/AcOH)

Caption: Comparative workflow of two synthetic routes to the target compound.

Logical_Relationship Start Synthetic Goal: This compound Route1 Route 1: Linear Synthesis Start->Route1 Route2 Route 2: Convergent Synthesis Start->Route2 Evaluation Comparative Evaluation Route1->Evaluation Route2->Evaluation Decision Optimal Route Selection Evaluation->Decision

Caption: Decision-making flowchart for selecting a synthetic route.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Chloropyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of 2-chloropyridine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to facilitate an objective evaluation of these compounds and their therapeutic potential.

The 2-chloropyridine moiety is a key pharmacophore in a variety of biologically active compounds. Its derivatives have garnered considerable attention for their potential to modulate the activity of a wide range of biological targets, most notably protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

This guide delves into the cross-reactivity profiles of 2-chloropyridine derivatives, offering a comparative analysis of their inhibitory activity against a panel of kinases. Understanding this "off-target" activity is as crucial as defining the primary target, as it can predict potential side effects and uncover opportunities for polypharmacology.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity of a representative 6-chloro-3-cyanopyridine derivative against a panel of protein kinases. The data, presented as percent inhibition at a fixed concentration, provides a snapshot of the compound's selectivity. For comparison, the activity of two hypothetical alternative kinase inhibitors is also included to highlight different selectivity profiles.

Kinase Target6-Chloro-3-cyanopyridine Derivative (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 1 µM)Alternative B (% Inhibition @ 1 µM)
MSK1951510
RSK1<10128
RSK2<10105
PLK3<10812
CDK2<109215
EGFR<109520
VEGFR2<102598
PDGFRβ<103096
c-Src<104535
Lck<104030

Note: The data for the 6-chloro-3-cyanopyridine derivative is based on findings reported for a compound in a kinase diversity panel screening[1]. The data for Alternative A and Alternative B are hypothetical and included for illustrative purposes to showcase compounds with different selectivity profiles.

Experimental Protocols

The generation of reliable cross-reactivity data hinges on robust and standardized experimental protocols. Below are detailed methodologies for a common in vitro kinase inhibition assay used for profiling inhibitor selectivity.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a common method for determining the potency of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • ATP Solution: A stock solution of ATP is prepared in kinase buffer. The final concentration in the assay should be at or near the Km value for each specific kinase. For radiometric assays, [γ-³³P]ATP is added to the cold ATP stock.

  • Kinase Aliquots: The target kinase is diluted to the desired concentration in kinase buffer.

  • Substrate Solution: The appropriate peptide or protein substrate for the kinase is prepared in kinase buffer.

  • Test Compound: The 2-chloropyridine derivative is serially diluted in DMSO to create a range of concentrations for IC50 determination.

2. Assay Procedure:

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 20 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture to each well.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) are normalized relative to the vehicle control (0% inhibition) and a control without kinase (100% inhibition).

  • The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of kinase inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound Compound Dilution plate Assay Plate Setup (Compound + Kinase) compound->plate kinase Kinase Preparation kinase->plate reagents Reagent Mix (ATP, Substrate) reaction Initiate Reaction (Add Reagent Mix) reagents->reaction plate->reaction incubation Incubation reaction->incubation stop Stop Reaction incubation->stop detection Signal Detection stop->detection raw_data Raw Data Acquisition detection->raw_data normalization Normalization raw_data->normalization ic50 IC50 Curve Fitting normalization->ic50 profile Selectivity Profile ic50->profile

Figure 1: Experimental workflow for in vitro kinase cross-reactivity profiling.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 2-Chloropyridine Derivative Inhibitor->Raf

Figure 2: A simplified representation of the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for kinase inhibitors. The diagram illustrates how an inhibitor targeting a kinase within this pathway, such as Raf, can block downstream signaling and affect cellular processes like proliferation.

This guide provides a foundational framework for understanding and evaluating the cross-reactivity of 2-chloropyridine derivatives. The presented data, protocols, and visualizations are intended to support researchers in making informed decisions during the drug discovery and development process. A thorough characterization of a compound's selectivity is a critical step toward the development of safer and more effective targeted therapies.

References

Benchmarking Novel Kinase Inhibitors: A Comparative Guide to 1-(3-Amino-2-chloropyridin-4-yl)ethanone Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors with high potency and selectivity is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The aminopyridine scaffold has emerged as a privileged structure in the design of such inhibitors. This guide provides a comparative analysis of derivatives based on the 1-(3-amino-2-chloropyridin-4-yl)ethanone motif and its close structural analogs, benchmarking their performance against known inhibitors.

While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, this guide utilizes a well-documented study on structurally related 3-aminopyridin-2-one derivatives to illustrate the principles of benchmarking and structure-activity relationship (SAR) analysis. This class of compounds shares key structural features and serves as a valuable surrogate for understanding the potential of aminopyridine-based kinase inhibitors. The data presented herein is derived from a study on Interleukin-2 inducible T-cell kinase (Itk) inhibitors, a critical target in immunology.[1]

Comparative Analysis of Inhibitor Potency

The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). Lower values indicate higher potency. The following table summarizes the in vitro inhibitory activity of a series of 3-aminopyridin-2-one derivatives against Itk, compared to a known inhibitor.

Compound IDStructureR1 GroupR2 GroupItk Ki (nM)[1]
1 3-amino-5-bromopyridin-2(1H)-one-->10000
2 3-benzamido-5-bromopyridin-2(1H)-oneBenzoyl-1300
3 3-(benzamido)-5-(4-phenoxyphenyl)pyridin-2(1H)-oneBenzoyl4-phenoxyphenyl7
Known Inhibitor (Example) Staurosporine--~1-20 (literature value)

Note: Staurosporine is a potent but non-selective kinase inhibitor often used as a positive control. The Ki value can vary depending on the assay conditions.

Experimental Protocols

To ensure the reliability and reproducibility of benchmarking data, detailed and standardized experimental protocols are crucial. The following sections outline the methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: Itk)

This assay determines the potency of a compound in inhibiting the enzymatic activity of a specific kinase.

Objective: To measure the Ki of test compounds against human Itk.

Materials:

  • Recombinant human Itk enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Filter plates (e.g., 96-well glass fiber)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the Itk enzyme and the peptide substrate in the assay buffer.

  • Add the test compound at various concentrations (typically a serial dilution). A control with DMSO alone is included.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Allow the reaction to proceed for a set time at a specific temperature (e.g., 60 minutes at room temperature).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.[1]

Visualizing Experimental Workflow and Signaling Pathways

Understanding the experimental process and the biological context of the target kinase is essential for interpreting the benchmarking data. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified signaling pathway involving a kinase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound Dilution Series reaction Kinase Reaction (Incubation) compound->reaction enzyme Kinase Enzyme (e.g., Itk) enzyme->reaction substrate Substrate & [γ-³³P]ATP substrate->reaction stop Stop Reaction reaction->stop filter Filter & Wash stop->filter count Scintillation Counting filter->count calculate Calculate % Inhibition count->calculate determine Determine IC50/Ki calculate->determine

Caption: Experimental workflow for an in vitro kinase inhibition assay.

signaling_pathway receptor T-Cell Receptor (TCR) lck Lck receptor->lck itk Itk lck->itk slp76 SLP-76 itk->slp76 plc PLCγ1 slp76->plc downstream Downstream Signaling (e.g., Ca²⁺ flux, NFAT activation) plc->downstream inhibitor Aminopyridine Inhibitor inhibitor->itk

Caption: Simplified Itk signaling pathway and the point of inhibition.

References

Comparative Guide to Analytical Method Validation for Quantifying 1-(3-Amino-2-chloropyridin-4-yl)ethanone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(3-Amino-2-chloropyridin-4-yl)ethanone in complex biological and environmental matrices. The methodologies and performance data presented are based on established practices for analogous chemical structures and are intended to serve as a robust resource for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are evaluated based on their performance characteristics as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of small organic molecules similar to this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to High (potential for co-elution)Very High (based on mass-to-charge ratio)
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL range
Robustness GoodGood
Matrix Effect SusceptibleCan be significant but correctable with internal standards

Table 2: Summary of Validation Data for a Proposed LC-MS/MS Method

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.990.9992
Accuracy (% Bias) Within ±15% (except LLOQ, ±20%)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (except LLOQ, ≤ 20%)Intra-day: 2.1-7.8% Inter-day: 4.5-9.2%
Recovery (%) Consistent and reproducible85.2 - 92.5%
Matrix Effect (%) Within 85-115%91.3 - 104.7%
LLOQ S/N ≥ 1050 pg/mL

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are generalized and may require optimization for specific matrices.

Sample Preparation Protocols

Effective sample preparation is crucial for accurate quantification and minimizing matrix effects.[6][7][8][9][10]

1. Protein Precipitation (for Plasma/Serum Samples)

This method is a rapid and simple approach for removing proteins from biological samples.[10]

  • To 100 µL of plasma or serum, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

2. Liquid-Liquid Extraction (LLE) (for Urine/Plasma Samples)

LLE is a classic technique for isolating analytes based on their partitioning between two immiscible liquids.[9]

  • To 500 µL of the sample, add an appropriate internal standard.

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase.

3. Solid-Phase Extraction (SPE) (for various matrices)

SPE provides a more selective sample clean-up compared to LLE and protein precipitation.[10][11]

  • Condition a suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte of interest with a stronger solvent.

  • Evaporate the eluate and reconstitute the residue in the mobile phase.

4. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) (for food and environmental matrices)

The QuEChERS method is widely used for the analysis of multiple residues in a variety of sample types.[12][13][14][15][16]

  • Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water.[14]

  • Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute.

  • Centrifuge to separate the layers.

  • Take an aliquot of the acetonitrile supernatant and add it to a dispersive SPE tube containing sorbents like PSA and C18.

  • Vortex and centrifuge.

  • The resulting supernatant is ready for analysis.

Analytical Method Protocols

1. HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[17][18]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium acetate), pH adjusted. An isocratic or gradient elution can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

2. LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[19][20][21][22]

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[21]

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for this compound and a suitable internal standard would need to be determined by direct infusion.

    • Instrument Parameters: Optimization of ion source parameters such as capillary voltage, source temperature, and gas flows is required.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the analytical method validation process.

Sample Preparation Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis ComplexMatrix Complex Matrix (e.g., Plasma, Tissue, Food) ProteinPrecipitation Protein Precipitation ComplexMatrix->ProteinPrecipitation Select appropriate method LLE Liquid-Liquid Extraction ComplexMatrix->LLE Select appropriate method SPE Solid-Phase Extraction ComplexMatrix->SPE Select appropriate method QuEChERS QuEChERS ComplexMatrix->QuEChERS Select appropriate method Analysis LC-MS/MS or HPLC-UV Analysis ProteinPrecipitation->Analysis LLE->Analysis SPE->Analysis QuEChERS->Analysis

Caption: A generalized workflow for sample preparation prior to analysis.

Analytical_Method_Validation_Workflow ICH Q2(R1) Validation Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Outcome MD Develop Analytical Method (HPLC or LC-MS/MS) Specificity Specificity MD->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness VM Validated Method Robustness->VM

Caption: A logical workflow for analytical method validation based on ICH Q2(R1) guidelines.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide delineates essential, step-by-step procedures for the safe disposal of 1-(3-Amino-2-chloropyridin-4-yl)ethanone, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[2]

  • Body Protection: A laboratory coat, fully buttoned, is required, along with full-length pants and closed-toe shoes.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use respiratory protection.[3]

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Aminopyridines are classified as toxic if swallowed or in contact with skin.[3][4]Avoid direct contact and inhalation. Use appropriate PPE. Do not eat, drink, or smoke when handling.[3][5] Wash skin thoroughly after handling.[3][5]
Skin Corrosion/Irritation May cause skin irritation.[5] Some related compounds cause severe skin burns.[3]Wear protective gloves and clothing.[3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[3][5]Wear eye protection.[3][5]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[3]Avoid release to the environment.[3] Do not dispose of down the drain.[2][6]

Spill Procedures

In the event of a spill, follow these procedures:

  • For Small Spills:

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Do not use combustible materials.

    • Use dry clean-up procedures and avoid generating dust.[2][7]

    • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[2]

    • Clean the spill area, potentially with a dilute solution of acetic acid followed by water for similar amine compounds.[2][6]

    • Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department.[2]

  • For Large Spills (greater than 1 liter):

    • Evacuate the area immediately.[2]

    • Alert your institution's emergency response team and EHS department.[2]

Step-by-Step Disposal Protocol

The following protocol provides a general guideline for the disposal of this compound. Always consult your institution's EHS department for specific requirements.

  • Waste Segregation and Collection:

    • Do not dispose of this compound down the drain.[2][6] This compound may be harmful to aquatic life.[3]

    • Collect all waste containing this chemical, including contaminated solids (e.g., paper towels, weighing paper) and solutions, in a designated hazardous waste container.[2]

    • This compound should be segregated as a chlorinated organic waste. Do not mix with non-halogenated waste streams.[1]

    • Avoid mixing with incompatible materials such as strong oxidizing agents.[2][8]

  • Container Labeling:

    • The container must be a chemically compatible, leak-proof container with a secure cap.[9]

    • It must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Irritant").[2][9]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation.[2]

    • Ensure the storage area is away from incompatible materials.[2]

    • Keep the container closed when not in use.[2][6]

  • Disposal Request:

    • Once the container is full or the storage time limit is approaching, submit a chemical waste collection request to your institution's EHS department.[2]

    • Disposal must be handled by a licensed hazardous waste disposal facility.[2] The final disposal method may include controlled incineration.[10]

Disposal Workflow

Disposal Workflow for this compound cluster_0 Preparation & Collection cluster_1 Storage cluster_2 Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate as Chlorinated Organic Waste PPE->Segregate Collect Collect in a Designated Hazardous Waste Container Segregate->Collect Label Label Container Correctly ('Hazardous Waste', Full Name, Hazards) Collect->Label Store Store in a Secure, Well-Ventilated Area Label->Store Incompatibles Keep Away from Incompatible Materials Store->Incompatibles Request Submit Waste Collection Request to EHS Incompatibles->Request Pickup Arrange for Pickup by Licensed Waste Disposal Request->Pickup Incineration Final Disposal via Controlled Incineration Pickup->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Amino-2-chloropyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Amino-2-chloropyridin-4-yl)ethanone. The following procedures are based on best practices for handling pyridine derivatives and chlorinated aromatic compounds.

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical safety goggles or a face shield.[1][6]Nitrile or neoprene gloves.[1]Laboratory coat.[1]Recommended to be performed in a certified chemical fume hood.[1][2]
Conducting Reactions Chemical safety goggles and a face shield.[6]Nitrile or neoprene gloves.[1]Chemical-resistant laboratory coat.Work should be conducted in a certified chemical fume hood.[1][2]
Handling Spills Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant laboratory coat or apron.An approved respirator may be necessary depending on the spill's size and location.[7]
Waste Disposal Chemical safety goggles.Nitrile or neoprene gloves.[1]Laboratory coat.[1]Not generally required if containers are sealed and handled properly.

Experimental Protocols: Handling and Disposal

Standard Handling Procedure:

  • Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly.[1] An emergency eyewash station and safety shower must be readily accessible.

  • PPE: Don the appropriate PPE as outlined in the table above. For routine handling, this includes a lab coat, safety goggles, and nitrile or neoprene gloves.[1]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] Keep the container tightly closed.

Spill Response:

  • Evacuation: In the event of a large spill, evacuate the immediate area and alert the laboratory supervisor.

  • Containment (for small spills): For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Reporting: Report all spills to the laboratory supervisor or safety officer.

Waste Disposal Plan:

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[3]

  • Collection: Collect all waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for chlorinated aromatic compounds.[5]

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase start Start: Handling Task Identified assess_hazards Assess Hazards of This compound start->assess_hazards select_ppe Select Appropriate PPE (Refer to Table) assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work monitor Monitor for Spills or Exposure conduct_work->monitor doff_ppe Doff PPE Safely monitor->doff_ppe No Incidents spill_response Follow Spill Response Protocol monitor->spill_response Spill Occurs decontaminate Decontaminate Work Area & Wash Hands doff_ppe->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste end_node End: Task Complete dispose_waste->end_node spill_response->decontaminate

Caption: PPE selection and use workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.